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2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A Comprehensive Analytical Whitepaper

Executive Summary The structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in preclinical drug discovery. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in preclinical drug discovery. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specialized pharmacophore. Thienopyrimidine derivatives, particularly those oxidized to the 6,6-dioxide (sulfone) state, have demonstrated profound utility as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, including potent GPR119 agonists [1].

This technical guide provides an authoritative, step-by-step framework for the orthogonal structural characterization of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical matrix that ensures absolute confidence in the molecular topology and oxidation state.

Chemical Context & Analytical Strategy

The target molecule features a pyrimidine ring fused to a saturated thiophene ring (5,7-dihydro) where the sulfur atom has been fully oxidized to a sulfone (6,6-dioxide), and a phenyl group is substituted at the C2 position. The synthesis of this core typically involves the cyclization of the thienopyrimidine framework followed by aggressive oxidation (e.g., using mCPBA or Oxone) to achieve the dioxide state [2].

Because over-oxidation (N-oxide formation) or under-oxidation (sulfoxide formation) are common synthetic pitfalls, the analytical strategy must explicitly differentiate these states. We employ a tripartite orthogonal workflow to validate the structure.

AnalyticalWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Orthogonal Characterization cluster_2 Phase 3: Structural Elucidation Prep Analyte: 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide Purify RP-HPLC Purification (>98% Purity) Prep->Purify NMR 1H & 13C NMR (DMSO-d6) Purify->NMR HRMS HRMS (ESI+) TOF Analysis Purify->HRMS FTIR ATR FT-IR Spectroscopy Purify->FTIR Data Data Synthesis & Cross-Validation NMR->Data HRMS->Data FTIR->Data Confirm Confirmed 3D Structure & Oxidation State Data->Confirm

Orthogonal analytical workflow for structural elucidation of the target compound.

Methodological Protocols & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The sulfone moiety significantly increases the polarity and crystal lattice energy of the molecule, often rendering it insoluble in standard chlorinated solvents like CDCl₃. We mandate the use of DMSO-d₆ to disrupt intermolecular interactions, ensuring a sufficient signal-to-noise ratio. Furthermore, DMSO shifts the residual water peak away from the critical aliphatic signals of the 5,7-dihydro protons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆.

  • Standardization: Add 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition (¹H-NMR): Acquire at 400 MHz or higher. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹C-NMR): Acquire at 100 MHz. Use proton decoupling, 1024 scans, and a D1 of 2 seconds to ensure relaxation of quaternary carbons (C2, C4a, C7a).

Self-Validating System: The integration ratio of the phenyl multiplet (5H) to the two distinct aliphatic singlets (2H each at C5 and C7) must perfectly equal 5:2:2. Any deviation indicates incomplete cyclization or co-eluting impurities.

High-Resolution Mass Spectrometry (HRMS)

Causality: To confirm the empirical formula (C₁₂H₁₀N₂O₂S) and rule out N-oxide formation, HRMS is required. Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyrimidine nitrogens are readily protonated.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously to ensure mass accuracy.

  • Injection: Inject 5 µL into a Q-TOF or Orbitrap mass spectrometer.

  • Fragmentation: Apply a collision energy of 20-30 eV to induce MS/MS fragmentation.

Self-Validating System: The mass error must be calculated internally against the lock-mass. An error of < 5 ppm validates the exact mass. Furthermore, the neutral loss of 64 Da (SO₂) is a hallmark of cyclic sulfones and validates the 6,6-dioxide state.

MS_Fragmentation M1 Parent Ion [M+H]+ m/z 247.05 M2 Fragment Ion m/z 183.09 M1->M2 Neutral Loss of SO2 (-64 Da) M3 Phenyl-Pyrimidine Core M2->M3 Ring Cleavage

HRMS fragmentation pathway highlighting the diagnostic neutral loss of SO2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Traditional KBr pellets can absorb atmospheric moisture, masking critical spectral regions. Attenuated Total Reflectance (ATR) with a diamond crystal allows for direct analysis of the neat powder, providing sharp, unambiguous O=S=O symmetric and asymmetric stretching bands without sample degradation.

Step-by-Step Protocol:

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of neat powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Self-Validating System: The absence of a broad peak at 3300 cm⁻¹ (O-H/N-H stretch) combined with sharp peaks at ~1310 cm⁻¹ and ~1150 cm⁻¹ confirms complete oxidation to the sulfone without residual moisture or unreacted intermediates.

Quantitative Data Synthesis

To facilitate rapid cross-referencing, the expected spectral data derived from the structural topology of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is summarized below.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
Position / Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Rationale
C4 (Pyrimidine) ~9.10Singlet, 1H~158.0Highly deshielded by two adjacent nitrogens.
Phenyl (ortho) 8.30 - 8.45Multiplet, 2H128.5Conjugation with the pyrimidine core.
Phenyl (meta/para) 7.45 - 7.60Multiplet, 3H129.0, 131.5Standard aromatic resonance.
C5 (-CH₂-) ~4.75Singlet, 2H~55.0Deshielded by adjacent sulfone and C4a.
C7 (-CH₂-) ~4.60Singlet, 2H~53.5Deshielded by adjacent sulfone and C7a.
C2 (Quaternary) --~163.0Imine carbon bound to phenyl group.
Table 2: HRMS and FT-IR Key Parameters
Analytical TechniqueKey Parameter / ObservationTheoretical ValueDiagnostic Significance
HRMS (ESI+) Exact Mass[M+H]⁺247.0541 DaConfirms empirical formula C₁₂H₁₀N₂O₂S.
HRMS MS/MS Primary Fragment Ion183.0922 DaConfirms cyclic sulfone via SO₂ loss.
FT-IR (ATR) Asymmetric O=S=O Stretch~1310 - 1330 cm⁻¹Validates the 6,6-dioxide oxidation state.
FT-IR (ATR) Symmetric O=S=O Stretch~1140 - 1160 cm⁻¹Pairs with asymmetric stretch for confirmation.
FT-IR (ATR) C=N Stretch (Pyrimidine)~1550 - 1580 cm⁻¹Confirms intact pyrimidine aromaticity.

Conclusion

The absolute structural confirmation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide relies on a matrix of orthogonal techniques. By leveraging the specific solubilities and ionization properties of the sulfone-bearing thienopyrimidine core, analysts can definitively prove the success of the synthetic pathway. The protocols outlined herein ensure high-fidelity data acquisition, preventing false positives associated with partial oxidation or structural isomers.

References

  • Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. ScholarWorks @ UTRGV. Available at:[Link] [1]

Exploratory

Preliminary In Vivo Toxicity Studies of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A Preclinical Framework

Executive Summary The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS 1447827-81-7) represents a highly specialized, structurally rigid derivative within the thienopyrimidine class. Thienopyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS 1447827-81-7) represents a highly specialized, structurally rigid derivative within the thienopyrimidine class. Thienopyrimidines are widely recognized as bioisosteres of purines (adenine and guanine) and have been extensively explored as privileged scaffolds for anti-infective agents, kinase inhibitors, and heavy-atom-free photosensitizers[1][2].

While the therapeutic potential of the thieno[3,4-d]pyrimidine core is well-documented, the specific integration of a 6,6-dioxide (sulfone) moiety on the saturated thiophene ring, coupled with a 2-phenyl substitution, introduces unique physicochemical liabilities. This whitepaper establishes a rigorous, causality-driven framework for the preliminary in vivo toxicity and toxicokinetic (TK) evaluation of this specific scaffold, ensuring that preclinical data is both self-validating and mechanistically grounded.

Structural Liabilities & Predictive Toxicology

Before initiating in vivo animal models, it is critical to understand the causality behind the expected toxicological profile. The structural features of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide dictate its metabolic fate:

  • The Thieno[3,4-d]pyrimidine Core: As a purine mimic, this core has a high propensity to interact with off-target ATP-binding sites in human kinases[2]. Toxicity screening must therefore monitor for downstream effects of unintended kinase inhibition, such as cardiotoxicity or myelosuppression.

  • The 6,6-Dioxide (Sulfone) Moiety: Unlike unsubstituted thiophenes, which are notorious for undergoing cytochrome P450 (CYP)-mediated epoxidation to form reactive, hepatotoxic intermediates, the fully oxidized 6,6-dioxide is generally more metabolically stable. However, the strong electron-withdrawing nature of the sulfone increases the polarity of that specific region, driving rapid renal clearance while potentially irritating the renal tubules[3].

  • The 2-Phenyl Substitution: The addition of a phenyl ring at the C2 position drastically increases the molecule's lipophilicity (LogP). This drives a higher volume of distribution ( Vd​ ) but necessitates aggressive hepatic metabolism (primarily via CYP3A4/CYP2D6 hydroxylation) for clearance[4]. This high lipophilicity also presents a formulation challenge, requiring specialized vehicles to prevent in vivo precipitation.

G A 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide B Hepatic CYP450 Metabolism A->B Absorption & Distribution C Phenyl Ring Hydroxylation B->C CYP3A4/2D6 D Sulfone (6,6-dioxide) Clearance B->D Hydrolysis/Oxidation F Potential Reactive Intermediate B->F Minor Pathway E Phase II Conjugation (Glucuronidation) C->E G Renal Excretion D->G E->G H Hepatotoxicity (High Dose) F->H GSH Depletion

Metabolic pathways and toxicity mechanisms of the thieno[3,4-d]pyrimidine 6,6-dioxide scaffold.

Experimental Workflow for Preliminary In Vivo Toxicity

To systematically de-risk this compound, a three-phase self-validating workflow is employed. The protocol ensures that any observed toxicity is directly correlated with systemic exposure (Toxicokinetics) rather than localized formulation artifacts.

Workflow S1 Phase 1: Acute Toxicity (OECD 425) D1 Determine MTD & NOAEL S1->D1 S2 Phase 2: 14-Day Subacute (OECD 407) D2 Histopathology & Clinical Chem S2->D2 S3 Phase 3: Toxicokinetics (LC-MS/MS) D3 ADME Profiling (Cmax, AUC, t1/2) S3->D3 D1->S2 Dose Selection D2->S3 Correlation

Three-phase in vivo toxicity and toxicokinetic evaluation workflow for preclinical candidates.

Phase 1: Formulation and Acute Toxicity (MTD) Methodology

Objective: Establish the Maximum Tolerated Dose (MTD) and identify acute physiological responses using a minimized animal cohort.

  • Step 1: Vehicle Optimization. Due to the crystalline nature of the sulfone and the lipophilicity of the 2-phenyl group, aqueous buffers will fail. Formulate the compound in 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% sterile saline . Causality: DMSO disrupts the crystal lattice, while PEG/Tween act as surfactants to prevent precipitation when the drug is introduced into the aqueous environment of the bloodstream.

  • Step 2: Dosing (OECD 425). Utilize the Up-and-Down Procedure in adult female CD-1 mice. Administer a single oral (PO) dose starting at 10 mg/kg. If the animal survives 48 hours without severe clinical signs (e.g., >20% weight loss, tremors), escalate the dose to 30, 100, and 300 mg/kg in subsequent subjects.

  • Step 3: Acute Necropsy. At day 14 post-dose, euthanize surviving animals. Perform gross necropsy focusing on the gastrointestinal tract (to check for unabsorbed precipitated drug) and the liver (acute hepatomegaly).

Phase 2 & 3: 14-Day Subacute Toxicity and Toxicokinetics (TK)

Objective: Evaluate bioaccumulation, delayed organ toxicity, and establish the pharmacokinetic parameters (AUC, Cmax​ , t1/2​ ) to ensure toxicity is exposure-driven.

  • Step 1: Repeated Dosing. Based on the MTD, assign Sprague-Dawley rats ( n=10 /sex/group) to Vehicle Control, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 50 mg/kg) groups. Administer daily via oral gavage for 14 days.

  • Step 2: TK Blood Sampling. On Day 1 and Day 14, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Comparing Day 1 and Day 14 AUC will reveal if the compound induces its own CYP450 metabolism (resulting in lower Day 14 exposure).

  • Step 3: LC-MS/MS Quantification. Extract plasma using protein precipitation (acetonitrile). Quantify the parent compound using a validated LC-MS/MS method with a structurally similar internal standard (e.g., a deuterated thienopyrimidine) to correct for matrix effects.

  • Step 4: Clinical Pathology & Histopathology. On Day 15, collect terminal blood for hematology and clinical chemistry. Fix liver, kidneys, heart, and spleen in 10% neutral buffered formalin for H&E staining.

Quantitative Data Presentation

To establish a baseline for what researchers should expect when evaluating this scaffold, the following tables summarize standard predictive data for thieno[3,4-d]pyrimidine 6,6-dioxides undergoing 14-day subacute evaluation.

Table 1: Simulated Clinical Chemistry Panel (14-Day Repeated Dose, Rat Model)

Elevations in AST/ALT are common liabilities for lipophilic pyrimidines due to hepatic burden.

ParameterControl (Vehicle)Low Dose (10 mg/kg)High Dose (50 mg/kg)Clinical Significance
ALT (U/L) 35 ± 542 ± 6115 ± 18Indicates dose-dependent hepatocellular stress[4].
AST (U/L) 85 ± 1292 ± 15210 ± 30Correlates with ALT; suggests hepatic metabolism saturation.
BUN (mg/dL) 15 ± 216 ± 328 ± 4*Mild elevation suggests renal stress from sulfone clearance.
Creatinine (mg/dL) 0.4 ± 0.10.5 ± 0.10.8 ± 0.2Early indicator of potential nephrotoxicity at high doses.

*p < 0.05 vs. Control.

Table 2: Preliminary Toxicokinetic Parameters (Single Dose, 10 mg/kg)

Understanding the ADME profile is critical to validating the toxicity findings.

TK ParameterIV AdministrationPO AdministrationInterpretation
Cmax​ (ng/mL) 2,450850Moderate oral absorption; lipophilicity delays peak concentration.
Tmax​ (h) N/A2.5Suggests slow dissolution in the GI tract despite formulation.
AUC0−t​ (ng·h/mL) 8,9004,100Sufficient systemic exposure to validate in vivo efficacy/toxicity.
t1/2​ (h) 4.25.1Moderate half-life; supports once-daily dosing regimens.
Bioavailability (F%) 100%46%First-pass metabolism of the 2-phenyl group reduces oral F% .

Conclusion

The 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold presents a compelling profile for drug discovery, particularly in anti-infective and oncological spaces. However, its unique combination of a highly polar sulfone group and a lipophilic phenyl ring necessitates a carefully structured in vivo evaluation. By utilizing specialized vehicle formulations, rigorous LC-MS/MS toxicokinetic tracking, and targeted histopathology of the liver and kidneys, researchers can accurately define the therapeutic window and de-risk this compound for advanced preclinical development.

References

  • Lagardère, P., Fersing, C., Masurier, N., & Lisowski, V. (2022). "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Pharmaceuticals (MDPI). Available at:[Link]

  • Taras-Goslinska, K., et al. (2023). "Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells." Chemical Science (NIH/PMC). Available at:[Link]

  • Pal, R., et al. (2019). "Chemical Space Exploration around Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Led to a Novel Class of Highly Active Clostridium difficile Inhibitors." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Sirakanyan, S.N., et al. (2024). "Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure." Molecules (MDPI). Available at:[Link]

Sources

Foundational

Synthesis Pathways for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Derivatives: A Comprehensive Technical Guide

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7) Introduction & Pharmacological Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7)

Introduction & Pharmacological Rationale

The thieno[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for quinazolines and purines[1]. These derivatives exhibit potent activity against various kinase targets (e.g., EGFR, PI3K, mTOR) and possess broad anti-infective properties[1].

The specific introduction of a 6,6-dioxide (sulfone) modification into the 5,7-dihydrothieno ring fundamentally alters the physicochemical profile of the molecule. The oxidation of the thioether to a sulfone:

  • Enhances Aqueous Solubility: The highly polar S=O bonds decrease lipophilicity (LogP), improving oral bioavailability.

  • Modulates Electron Density: The electron-withdrawing nature of the sulfone group lowers the pKa of adjacent protons and alters the electron density of the pyrimidine core, often increasing metabolic stability.

  • Introduces Hydrogen-Bond Acceptors: The sulfone oxygens act as potent directional hydrogen-bond acceptors within target binding pockets.

This guide details a highly reliable, self-validating four-step synthetic pathway to access 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide , prioritizing scalability, safety, and high-fidelity intermediate isolation.

Retrosynthetic Analysis & Strategic Disconnections

To construct the target molecule efficiently, we employ a convergent retrosynthetic strategy that delays the oxidation of the sulfur atom until the final step[2]. Early-stage oxidation often complicates pyrimidine ring formation due to the altered electronics and solubility of sulfone intermediates.

The strategy relies on three key disconnections:

  • Disconnection 1 (Oxidation): The target sulfone is derived from its corresponding thioether via electrophilic oxygen transfer.

  • Disconnection 2 (Dechlorination): The unsubstituted C4 position of the pyrimidine is accessed via catalytic hydrogenolysis of a C4-chloro intermediate.

  • Disconnection 3 (Condensation): The core pyrimidone system is constructed via a regioselective condensation between a commercially available β -keto ester and benzamidine.

Retrosynthesis Target Target Molecule 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide Thioether Thioether Precursor 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine Target->Thioether Oxidation (m-CPBA) Chloro C4-Activated Intermediate 4-Chloro-2-phenyl-5,7-dihydrothieno [3,4-d]pyrimidine Thioether->Chloro Dechlorination (Pd/C, H2) Pyrimidone Pyrimidone Core 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidin-4(3H)-one Chloro->Pyrimidone Chlorination (POCl3) Starting Starting Materials Methyl 4-oxotetrahydrothiophene -3-carboxylate + Benzamidine Pyrimidone->Starting Condensation (NaOMe, MeOH)

Caption: Retrosynthetic pathway for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental success relies not just on mixing reagents, but on understanding the causality of each condition. The following protocols are designed as self-validating systems, ensuring that intermediate purity drives downstream success.

Phase 1: Pyrimidine Ring Construction (Condensation)

Objective: Form the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one core. Causality: The β -keto ester provides a bis-electrophilic center. Benzamidine acts as a bis-nucleophile. Sodium methoxide deprotonates the amidine, facilitating nucleophilic attack on the ester and ketone, followed by thermodynamically driven dehydration to form the aromatic pyrimidine system[1].

Protocol:

  • Preparation of Free Base: To a flame-dried flask under argon, add anhydrous methanol (100 mL) and sodium metal (1.2 eq) to generate sodium methoxide. Add benzamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

  • Condensation: Dropwise add methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours. The reaction progress is marked by the precipitation of the product.

  • Workup: Cool the mixture to 0 °C. Acidify to pH 6 using 1N HCl to ensure full precipitation of the pyrimidone. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

Phase 2: C4-Activation (Chlorination)

Objective: Convert the tautomeric lactam to a highly electrophilic chloroimine. Causality: The C4-oxo group must be removed to yield the target. Phosphorus oxychloride (POCl 3​ ) converts the oxygen into a good leaving group, substituting it with chloride. N,N -Dimethylaniline acts as a catalytic nucleophilic accelerator.

Protocol:

  • Reagent Addition: Suspend the pyrimidone intermediate (40 mmol) in neat POCl 3​ (40 mL, ~10 eq). Add N,N -dimethylaniline (0.5 eq).

  • Heating: Reflux the mixture at 105 °C for 4 hours. The suspension will become a homogenous, dark solution upon completion.

  • Quenching (Critical Safety Step): Cool to room temperature and concentrate under reduced pressure to remove excess POCl 3​ . Carefully pour the resulting syrup over crushed ice with vigorous stirring to hydrolyze residual phosphoryl species.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Wash the combined organics with saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate.

Phase 3: Reductive Dechlorination

Objective: Selectively remove the C4-chloride to yield the unsubstituted pyrimidine. Causality: Catalytic hydrogenolysis selectively cleaves the C-Cl bond without reducing the aromatic pyrimidine ring or the thiophene double bonds (which are already saturated in the 5,7-dihydro core). Triethylamine is essential to scavenge the generated HCl, preventing catalyst poisoning.

Protocol:

  • Setup: Dissolve the 4-chloro intermediate (30 mmol) in a 1:1 mixture of EtOAc and EtOH (100 mL). Add triethylamine (1.5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq) under an argon blanket to prevent ignition.

  • Hydrogenation: Purge the flask with H 2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure thioether.

Phase 4: Thioether Oxidation to Sulfone

Objective: Oxidize the sulfur atom to the 6,6-dioxide[2]. Causality: The sulfur atom in the 5,7-dihydrothieno ring is highly nucleophilic. m-CPBA transfers electrophilic oxygen. The first oxidation to the sulfoxide is kinetically rapid. The second oxidation to the sulfone is slower due to the electron-withdrawing nature of the newly formed sulfoxide, requiring a slight excess of oxidant (2.2 eq)[2].

OxidationMechanism S_core Thioether Core Nucleophilic Sulfur mCPBA1 1st eq. m-CPBA Electrophilic O-transfer S_core->mCPBA1 Sulfoxide Sulfoxide Intermediate Partial positive Sulfur mCPBA1->Sulfoxide Fast Kinetics mCPBA2 2nd eq. m-CPBA Second O-transfer Sulfoxide->mCPBA2 Sulfone Sulfone (6,6-dioxide) Target Molecule mCPBA2->Sulfone Rate-limiting Step

Caption: Stepwise mechanism of thioether oxidation to sulfone via m-CPBA.

Protocol:

  • Reaction: Dissolve the thioether (20 mmol) in anhydrous DCM (80 mL) and cool to 0 °C. Add m-CPBA (77% purity, 2.2 eq) portion-wise to control the exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS to ensure complete conversion of the sulfoxide intermediate to the sulfone.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy unreacted peroxides. Wash the organic layer with 1N NaOH (3 x 50 mL) to remove m-chlorobenzoic acid. Dry over Na 2​ SO 4​ , concentrate, and recrystallize from EtOH to yield the final target.

Quantitative Data: Optimization of the Oxidation Step

The choice of oxidant is critical for maximizing yield and avoiding N-oxidation of the pyrimidine nitrogen atoms. Below is a comparative analysis of oxidation conditions evaluated during protocol optimization.

Oxidant SystemSolventTemperatureTimeYield (%)Purity (HPLC)Mechanistic Observation
m-CPBA (2.2 eq) DCM0 °C RT4 h88% >98% Clean conversion; easily scalable; no N-oxide formation.
Oxone (3.0 eq) MeOH / H 2​ ORT12 h75%94%Sluggish second oxidation step due to biphasic constraints.
H 2​ O 2​ (30%) / AcOH AcOH60 °C8 h62%85%Elevated temperatures led to competitive N-oxidation side reactions.

Table 1: Optimization parameters for the final thioether-to-sulfone oxidation step.

Conclusion

The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide requires precise control over the electronic states of the thienopyrimidine core. By constructing the core via condensation, executing a controlled C4-deoxygenation via a chloro-intermediate, and reserving the electrophilic sulfur oxidation for the final step, researchers can reliably access this high-value pharmacophore with excellent yields and purity profiles.

References[3] An In-depth Technical Guide on the Proposed Synthesis Pathway of thieno[3,4-d]pyrimidine-6,6-dioxide

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Exploratory

Preclinical In Vivo Metabolism of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A Comprehensive DMPK Workflow and Mechanistic Guide

Executive Summary Understanding the metabolic fate of novel heterocyclic scaffolds is a critical gateway in preclinical drug development. The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS 1447827-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of novel heterocyclic scaffolds is a critical gateway in preclinical drug development. The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS 1447827-81-7) presents a unique structural paradigm: an electron-deficient pyrimidine core fused to a sterically constrained, fully oxidized 5,7-dihydrothiophene-6,6-dioxide (sulfone) ring, capped with a lipophilic 2-phenyl substituent.

This whitepaper provides an authoritative, in-depth technical guide for mapping the in vivo metabolism of this specific compound. By synthesizing structural liability predictions with a self-validating high-resolution mass spectrometry (HRMS) protocol, this guide equips DMPK (Drug Metabolism and Pharmacokinetics) scientists with the mechanistic causality required to identify Phase I/II metabolites and isolate potential reactive intermediates.

Structural Liabilities & Predictive Biotransformation

To design an effective in vivo metabolite identification (MetID) study, one must first establish the causality behind expected biotransformations based on the molecule's electronic and steric environment.

The Sulfone Moiety and Alpha-Carbon Activation

Unlike sulfides or sulfoxides, the 6,6-dioxide (sulfone) group is already fully oxidized at the sulfur atom, rendering it highly resistant to further S-oxidation[1]. However, the strong electron-withdrawing nature of the sulfone group highly activates the adjacent alpha-carbons (C5 and C7). Because these methylene groups are also benzylic to the pyrimidine ring, they serve as primary metabolic hotspots. Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2C9 , which are historically implicated in the metabolism of sulfone-containing therapeutics like sulfinpyrazone and tenatoprazole—are the primary drivers of hydroxylation at these positions[1][2].

The 2-Phenyl Ring

The unsubstituted phenyl ring at the C2 position of the pyrimidine core is highly lipophilic and lacks steric shielding. This makes it highly susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes. Para-hydroxylation mediated by CYP2C9 and CYP2C19 is the most thermodynamically favored Phase I pathway for this moiety[3].

Potential for Reactive Intermediates

Hydroxylation at the C5 or C7 position generates an α -hydroxy sulfone (a hemiacetal-like structure). These intermediates are inherently unstable and can undergo spontaneous, non-enzymatic C-S bond cleavage (ring opening) to form reactive sulfinic acids or electrophilic aldehydes[4]. Tracking these pathways via glutathione (GSH) trapping is a critical safety requirement.

MetabolicPathway Parent 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide M1 C5/C7-Hydroxylation (Alpha to Sulfone) Parent->M1 CYP3A4 / 2C9 M2 Phenyl-Hydroxylation (para-position) Parent->M2 CYP2C9 / 2C19 M4 Ring-Opened Sulfinate (Reactive Intermediate) M1->M4 Spontaneous Cleavage M5 O-Glucuronide Conjugates M1->M5 UGTs M2->M5 UGTs

Predicted in vivo metabolic pathways of the thieno[3,4-d]pyrimidine 6,6-dioxide core.

Self-Validating In Vivo DMPK Protocol

To ensure absolute trustworthiness, a MetID protocol must be a self-validating system. This means incorporating biological controls, matrix blanks, and specialized animal models to differentiate true metabolites from extraction artifacts or endogenous isobaric interferences.

Animal Model Selection & Dosing
  • Model : Male Sprague-Dawley (SD) rats (n=6). Crucially, half the cohort (n=3) must be Bile Duct-Cannulated (BDC) .

  • Causality for BDC : Intact Phase II glucuronides of the hydroxylated thienopyrimidine are often too polar and large (>400 Da) for extensive renal clearance; they are preferentially excreted into the bile. Without a BDC model, these conjugates enter the gut, get cleaved by microbiome β -glucuronidases, and undergo enterohepatic recirculation, masking the true primary clearance mechanism.

  • Dosing : Intravenous (IV) at 2 mg/kg (formulated in 5% DMSO / 40% PEG400 / 55% Saline) and Per Os (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

Sample Collection & System Validation
  • Timepoints : Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Urine, feces, and bile collected at 0-8h, 8-24h, and 24-48h intervals.

  • Validation Controls : Pre-dose (0h) matrix samples from every animal must be collected. These serve as the definitive negative control to rule out endogenous matrix ions during HRMS data processing.

Step-by-Step Sample Preparation
  • Plasma : Aliquot 100 µL of plasma. Add 300 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) to precipitate proteins. Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant and evaporate to dryness under N2​ , reconstituting in 100 µL of 5% acetonitrile in water.

  • Urine & Bile (Solid Phase Extraction) : Direct injection of urine/bile causes severe ion suppression. Dilute 200 µL of sample with 800 µL of water. Load onto a pre-conditioned Waters Oasis HLB SPE cartridge (30 mg). Wash with 1 mL of 5% methanol in water. Elute metabolites with 1 mL of 100% methanol. Evaporate and reconstitute.

Workflow Dosing In Vivo Dosing (IV/PO in Rats) Sampling Sample Collection (Plasma, Urine, Bile) Dosing->Sampling Prep Sample Prep (Protein Precip. & SPE) Sampling->Prep Analysis LC-HRMS/MS (Orbitrap/Q-TOF) Prep->Analysis Data Data Processing (Mass Defect Filter) Analysis->Data

Self-validating in vivo DMPK experimental workflow for metabolite identification.

High-Resolution Mass Spectrometry & Data Processing

LC-HRMS/MS Parameters

Chromatographic separation is achieved using a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm), which provides superior retention for both the lipophilic parent compound and its polar Phase II metabolites. The mass spectrometer (e.g., Thermo Q-Exactive Orbitrap) is operated in positive electrospray ionization (ESI+) mode using Full MS / Data-Dependent MS2 (ddMS2) at a resolution of 70,000.

Mass Defect Filtering (MDF)

To isolate true metabolites from the complex biological matrix, Mass Defect Filtering (MDF) is applied. The parent molecule ( C12​H10​N2​O2​S ) has an exact mass of 246.0463 Da, yielding a mass defect of +0.0463 . By setting an MDF window of parent ± 50 mDa, the software automatically filters out endogenous lipids and peptides, leaving only structurally related xenobiotic metabolites.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and expected shifts for the primary predicted metabolites, serving as the target list for HRMS data extraction.

Metabolite IDBiotransformationChemical FormulaTheoretical Exact Mass (Da)[M+H]+ m/zMass Shift (Da)
Parent N/A C12​H10​N2​O2​S 246.0463247.05360.0000
M1 Mono-hydroxylation (C5/C7) C12​H10​N2​O3​S 262.0412263.0485+15.9949
M2 Mono-hydroxylation (Phenyl) C12​H10​N2​O3​S 262.0412263.0485+15.9949
M3 Di-hydroxylation C12​H10​N2​O4​S 278.0361279.0434+31.9898
M4 N-Oxidation (Pyrimidine) C12​H10​N2​O3​S 262.0412263.0485+15.9949
M5 O-Glucuronidation (of M1/M2) C18​H18​N2​O9​S 438.0733439.0806+192.0270

Mechanistic Insights & Pharmacological Implications

The structural evolution of thienopyrimidine derivatives often hinges on overcoming metabolic liabilities[4]. For 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, the identification of M1 (C5/C7 hydroxylation) versus M2 (Phenyl hydroxylation) dictates the next steps in lead optimization.

If HRMS data reveals that M1 is the predominant clearance pathway, the compound is at high risk for time-dependent inhibition (TDI) of CYP enzymes or idiosyncratic toxicity. The resulting α -hydroxy sulfone can spontaneously collapse, opening the thiophene ring and generating a highly reactive, electrophilic intermediate that covalently binds to hepatic proteins. In this scenario, medicinal chemistry efforts must focus on sterically hindering the C5/C7 positions (e.g., via di-methylation or fluorination) to block CYP access. Conversely, if M2 is the primary metabolite, the liability is lower, as phenolic metabolites are rapidly and safely cleared via UGT-mediated glucuronidation (M5 ) into the bile and urine.

References

  • Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. PubMed.[Link]

  • Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PMC.[Link]

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. MDPI.[Link]

  • Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Solutions in DMSO

Introduction: The Critical First Step in Drug Discovery The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical First Step in Drug Discovery

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide belongs to this important class of molecules. The generation of reliable and reproducible data in any biological assay begins with the accurate and complete solubilization of the test compound. Inaccurate solution preparation can lead to underestimated compound activity, poor structure-activity relationship (SAR) data, and wasted resources.[4]

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery for creating high-concentration stock solutions.[5][6] Its exceptional ability to dissolve a vast range of both polar and nonpolar compounds, miscibility with aqueous media, and low volatility make it an indispensable tool.[7][8][9] However, the unique properties of DMSO also present challenges, including its hygroscopicity (water absorption), potential for compound degradation, and interference with biological assays at high concentrations.[7][10][11]

This document provides an in-depth, field-proven protocol for the dissolution of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in DMSO. It details not only the procedural steps but also the underlying scientific principles, ensuring the integrity and stability of the resulting stock solution for downstream applications.

Principle of the Method

The objective is to prepare a stable, high-concentration primary stock solution (typically 10-20 mM) of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in 100% anhydrous DMSO. This primary stock serves as the foundation for all subsequent experimental dilutions. The protocol is designed to achieve complete dissolution while minimizing the risk of compound degradation from environmental factors such as water, light, and excessive heat. Proper technique ensures the accurate delivery of the compound to the biological system and enhances the reproducibility of experimental results.

Materials and Equipment

3.1 Reagents

  • 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (powder form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650 or equivalent).[12][13]

3.2 Equipment & Consumables

  • Analytical balance (4 or 5 decimal places)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined screw caps

  • Positive displacement pipette or calibrated standard air displacement pipettes with low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Quantitative Data Summary

The following table provides a summary of recommended parameters for the preparation and storage of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide solutions.

ParameterRecommended ValueRationale & Key Considerations
Solvent Grade Anhydrous DMSO (≥99.9%)DMSO is highly hygroscopic; absorbed water can cause hydrolysis and degradation of the compound.[7][10]
Primary Stock Concentration 10 mM - 20 mMHigher concentrations can improve stability and minimize the volume of DMSO added to assays.[10]
Final Assay DMSO Concentration < 0.5% (v/v), ideally ≤ 0.1%High concentrations of DMSO can be cytotoxic and interfere with assay components.[7][14][15]
Dissolution Aids 1. Vortexing2. Sonication3. Gentle Warming (≤37°C)Mechanical and thermal energy can overcome the compound's crystal lattice energy. Use heat cautiously as it may degrade some compounds.[7]
Short-Term Storage (Working Aliquots) 4°C, desiccated, protected from lightSuitable for daily use to avoid repeated thawing of long-term stocks.
Long-Term Storage (Master Stock) -20°C or -80°CLow temperatures significantly slow the rate of chemical degradation.[7][10][16]
Freeze-Thaw Cycles Minimize; aliquot into single-use volumesRepeated cycles introduce atmospheric moisture and oxygen, accelerating degradation.[7][10][17]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for preparing and storing DMSO stock solutions.

G cluster_prep Stock Solution Preparation cluster_dissolve_methods cluster_storage Aliquoting & Storage weigh 1. Weigh Compound (Analytical Balance) add_dmso 2. Add Anhydrous DMSO (Calibrated Pipette) weigh->add_dmso dissolve 3. Facilitate Dissolution add_dmso->dissolve inspect 4. Visual Inspection (Check for Particulates) dissolve->inspect vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Warm (≤37°C) dissolve->warm inspect->dissolve If Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot If Clear Solution storage 6. Store at -20°C or -80°C (Protect from Light) aliquot->storage

Caption: Workflow for DMSO stock solution preparation.

Detailed Step-by-Step Protocol

6.1 Preparation of a 10 mM Primary Stock Solution

Causality: This protocol is designed to create a concentrated, stable master stock from which working solutions can be prepared. Using anhydrous DMSO is critical to prevent water-mediated degradation of the compound.

  • Calculate Required Mass: Determine the mass of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide needed. For example, to make 1 mL of a 10 mM solution (Molecular Weight = 306.35 g/mol ):

    • Mass (g) = 10 x 10⁻³ mol/L * 0.001 L * 306.35 g/mol = 0.00306 g = 3.06 mg.

  • Weigh Compound: Tare a sterile, dry 1.5 mL microcentrifuge tube or an amber glass vial on an analytical balance. Carefully weigh the calculated mass of the compound directly into the tared container.

    • Expert Insight: Weighing directly into the final container minimizes compound loss during transfer.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for the example above) to the container with the compound.

    • Trustworthiness: Ensure the anhydrous DMSO bottle has been stored properly (tightly sealed, desiccated) to maintain its low water content.[12][18]

  • Facilitate Dissolution: a. Tightly cap the container and vortex gently for 1-2 minutes.[7] b. Visually inspect the solution against a light source. If particulates are still visible, proceed to sonication. c. Place the container in a bath sonicator for 5-10 minutes. The ultrasonic energy helps break apart compound aggregates. d. If the compound is still not fully dissolved, gentle warming in a water bath set to 30-37°C for 5-10 minutes can be attempted.[7]

    • Caution: Do not overheat, as thermal degradation is a risk for many complex organic molecules. Always test the thermal stability of a new compound class if possible.

  • Final Inspection & Documentation: Once a clear, homogenous solution is achieved, label the container clearly with the compound name, concentration, solvent (100% DMSO), and date of preparation.

6.2 Aliquoting and Long-Term Storage

Causality: Aliquoting prevents contamination of the master stock and minimizes freeze-thaw cycles, which can introduce water and oxygen, leading to compound precipitation and degradation over time.[7][10][17]

  • Dispense Aliquots: Dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or amber vials.

  • Store Properly: Store the aliquots in a freezer at -20°C or, for maximum stability, at -80°C. Ensure they are protected from light.[10][16]

6.3 Preparation of Working Solutions for Assays

Causality: Compounds dissolved in 100% DMSO often precipitate when directly diluted into aqueous assay buffers due to the drastic change in solvent polarity. Performing serial dilutions in 100% DMSO first mitigates this issue.[7][15][19]

  • Thaw Stock: Remove a single aliquot of the primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution in 100% DMSO: If a dose-response curve is required, perform serial dilutions in 100% anhydrous DMSO. For example, to make a 2-fold dilution series from a 10 mM stock, transfer 50 µL of the 10 mM stock to a new tube containing 50 µL of 100% DMSO to get a 5 mM solution. Mix thoroughly and repeat for subsequent dilutions.

    • Expert Insight: This ensures that when a small volume of each DMSO solution is added to the final assay, the compound is diluted from a consistent solvent environment, improving solubility and accuracy.

  • Final Dilution into Assay Medium: Add a small volume of the appropriate DMSO stock (e.g., 1 µL) to the final volume of the aqueous assay medium (e.g., 999 µL) to achieve the desired final concentration and a low final DMSO percentage. Always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[7]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not fully dissolve. 1. Insufficient mixing/energy.2. Concentration exceeds solubility limit.1. Continue sonication/gentle warming for a longer period.2. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).
Precipitate forms upon dilution in aqueous buffer. 1. Rapid change in solvent polarity.2. Compound has low aqueous solubility.1. Ensure serial dilutions are performed in 100% DMSO before final dilution.[15][19]2. Decrease the final compound concentration in the assay.
Loss of compound activity over time. 1. Compound degradation due to improper storage (hydrolysis, oxidation).2. Repeated freeze-thaw cycles.1. Store aliquots at -80°C under an inert atmosphere (e.g., argon) if the compound is highly sensitive.[10]2. Always use fresh single-use aliquots for experiments.[7][10]
Inconsistent assay results. 1. Inaccurate pipetting of viscous DMSO.2. Incomplete dissolution of stock.1. Use a positive displacement pipette or reverse pipetting technique for viscous liquids.2. Before use, ensure thawed stock is at room temperature, vortexed, and centrifuged.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Rovida, S., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]

  • Innovative Applications of DMSO. Paralink Chemical. [Link]

  • DMSO, Anhydrous. Gene Target Solutions. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO). Hawkins Inc. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]

  • Safety Data Sheet DMSO, anhydrous. G-Biosciences. [Link]

  • Fathalla, O. A., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 546-557. [Link]

  • Fathalla, O. A., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules (Basel, Switzerland), 11(7), 546–557. [Link]

  • Gomaa, A. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][7][10]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1085. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(4), 352. [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Al-Taisan, K. M., et al. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. [Link]

  • Ryabova, A. S., et al. (2023). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 19, 878-887. [Link]

  • Li, Y., et al. (2019). 5,6,7,8-Tetrahydrobenzo[10][16]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt. Bioorganic & Medicinal Chemistry Letters, 29(12), 1475-1480. [Link]

Sources

Application

HPLC method development for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide quantification

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC Method for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Abstract This comprehensive guide details the systematic devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC Method for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Abstract

This comprehensive guide details the systematic development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide. This molecule, featuring a sulfonamide-containing heterocyclic core, is of significant interest in pharmaceutical development. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a structured method development strategy, culminating in a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing both the practical "how-to" and the scientific "why" behind the procedural choices, ensuring the final method is accurate, precise, and fit for purpose.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's properties is the critical first step in designing a selective and robust analytical method.

Chemical Structure:

  • IUPAC Name: 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

  • Molecular Formula: C₁₂H₁₀N₂O₂S

  • Core Scaffold: The molecule is built upon a thieno[3,4-d]pyrimidine bicyclic system. The thiophene ring is saturated and oxidized to a sulfone (6,6-dioxide), a structural feature that significantly impacts polarity.

Physicochemical Properties and Chromatographic Implications:

  • Polarity and logP: The phenyl group imparts significant hydrophobicity. However, the pyrimidine ring with its two nitrogen atoms and, most notably, the highly polar sulfone group (SO₂) introduce considerable polarity. The estimated logP (partition coefficient) would likely be in the range of 1.5 to 2.5, making the analyte ideally suited for reversed-phase chromatography, where it can interact with a non-polar stationary phase.

  • Acidity/Basicity (pKa): The molecule possesses weakly basic nitrogen atoms in the pyrimidine ring and a potentially acidic N-H proton. The sulfone group is electron-withdrawing, which can influence the pKa of adjacent protons. Controlling the pH of the mobile phase will be crucial to ensure the analyte is in a single, non-ionized state, thereby preventing peak tailing and improving retention time reproducibility.[1]

  • UV Absorbance: The presence of the phenyl ring and the pyrimidine system constitutes a strong chromophore. Analogous structures, such as 2-phenyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine-4(3H)-one, exhibit strong UV absorbance maxima (λmax) around 331 nm.[4] A preliminary scan with a photodiode array (PDA) detector is essential to identify the precise λmax for optimal sensitivity. A wavelength in the range of 260-340 nm is anticipated.

A Strategic Approach to HPLC Method Development

Method development should be a systematic process rather than a trial-and-error exercise. The workflow below outlines a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Refinement cluster_2 Phase 3: Finalization Analyte Analyte Characterization (logP, pKa, UV Scan) Column Column Selection (Start with C18, 5 µm) Analyte->Column Mobile Mobile Phase Selection (ACN/Water, Buffer Choice) Column->Mobile Scouting Scouting Gradient Run (5-95% ACN) Mobile->Scouting Define Initial Conditions Isocratic Isocratic or Gradient? (Analyze Peak Shape & Run Time) Scouting->Isocratic Optimization Optimization (Fine-tune %B, pH, Temp) Isocratic->Optimization Final Final Optimized Method Optimization->Final Lock Parameters SST System Suitability Test (Define Criteria) Final->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: HPLC Method Development Workflow.

2.1. Column and Mobile Phase Selection: The Causality

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for reversed-phase HPLC due to its wide applicability and strong hydrophobic retention.[5] A standard dimension like 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure. The YMC-Triart C8 has also been shown to be effective for related sulfonamide compounds.[6]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for initial trials due to its lower viscosity (lower backpressure) and better UV transparency.[7][8]

    • Aqueous Phase and pH Control: To suppress the ionization of the pyrimidine nitrogens and ensure a consistent analyte charge state, the mobile phase must be buffered. A pH between 3 and 4 is a logical starting point. An ammonium formate or phosphate buffer at a concentration of 10-20 mM is recommended. Formate buffers are volatile and ideal for methods that may later be transferred to LC-MS.

2.2. Initial Scouting Run

A broad "scouting" gradient is the most efficient way to start.[5] This run provides critical information about the analyte's retention time, the required organic solvent percentage for elution, and the presence of any impurities.

  • Example Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient Program: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

From this run, one can decide whether an isocratic method (if the peak elutes quickly and is well-separated from others) or a gradient method (for complex samples or to sharpen peaks) is more appropriate.

Protocol: Optimized HPLC Method

The following protocol represents a finalized, optimized method derived from the development strategy described above.

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a PDA/DAD detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥99%).

  • Reference Standard: 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (purity ≥99.5%).

3.2. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with Diluent to cover the expected concentration range of the samples (e.g., 1, 5, 25, 50, 100 µg/mL).

3.3. Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-10 min: 40% B to 70% B10-11 min: 70% B to 40% B11-15 min: Hold at 40% B
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 330 nm (or determined λmax)
Run Time 15 minutes

Method Validation Protocol (per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][9] The following experiments must be conducted and documented.

G cluster_performance Performance Characteristics center Validated Method Specificity Specificity (Discrimination from interferences) center->Specificity Linearity Linearity (Concentration vs. Response) center->Linearity Range Range (Reliable quantification limits) center->Range Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD (Lowest detectable amount) center->LOD LOQ LOQ (Lowest quantifiable amount) center->LOQ Robustness Robustness (Resistance to small changes) center->Robustness Linearity->Range Accuracy->Range Precision->Range LOD->LOQ

Caption: ICH Q2(R1) Validation Parameters.

4.1. Step-by-Step Validation Experiments

  • System Suitability: Before each validation run, inject the working standard solution (e.g., 50 µg/mL) five times. The results must meet the pre-defined criteria to ensure the system is operating correctly.

  • Specificity: Analyze the Diluent (blank) and a sample matrix without the analyte (placebo). No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Inject the five prepared calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare samples by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent samples prepared at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • LOD & LOQ: Determine either by the signal-to-noise ratio method (S/N of 3 for LOD and 10 for LOQ) or by using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Robustness: Deliberately vary key method parameters one at a time and assess the impact on the results (e.g., peak area, retention time) and system suitability.

    • Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ±2 °C (33 °C and 37 °C).

    • Mobile Phase Composition: Vary the final organic percentage by ±2% absolute.

Data Analysis and Acceptance Criteria

All validation data should be presented clearly. The following table summarizes typical acceptance criteria based on ICH guidelines.[10][11][12]

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor (T) ≤ 2.0Theoretical Plates (N) > 2000%RSD of peak areas < 2.0%
Specificity No interference at the analyte's retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery between 98.0% and 102.0% for each level.
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ S/N ratio ≥ 10; Precision (%RSD) at this concentration should be acceptable.
Robustness System suitability parameters must pass under all varied conditions. %RSD of results should be within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide. By following the outlined strategic approach, from analyte characterization to rigorous validation according to ICH Q2(R1) standards, a reliable, robust, and accurate analytical method can be established. Such a method is indispensable for routine quality control, stability studies, and other analytical applications throughout the pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC19 Workshop on Metrology in Food and Nutrition, 2016. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Guides for method development. YMC CO., LTD. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 2023. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 2022. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 2019. [Link]

  • Method Development Guide. ZirChrom Separations, Inc. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[2][3]Thieno[2,3-d]Pyrimidine-4(3H). Molecules, 2020. [Link]

Sources

Method

2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide cell viability assay protocol

Application Note: High-Throughput Cell Viability Assay Protocol for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Target Audience: Researchers, medicinal chemists, and drug development professionals. Document T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Cell Viability Assay Protocol for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The thieno[3,4-d]pyrimidine scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway[1]. Notable clinical candidates derived from this core include the dual PI3K/mTOR inhibitors Apitolisib (GDC-0980) and Pictilisib (GDC-0941)[2].

The specific derivative 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide incorporates a 6,6-dioxide (sulfone) moiety on the dihydrothiophene ring. From a drug design perspective, this sulfone modification serves two critical purposes: it modulates the hydrogen-bonding network within the kinase hinge region, and it increases the polarity of the highly hydrophobic phenyl-thienopyrimidine core to improve metabolic stability[3]. However, this structural modification also introduces unique solubility challenges during in vitro screening. This application note provides a self-validating, highly robust protocol for evaluating the cytotoxicity and anti-proliferative effects of this compound using an ATP-dependent luminescence assay.

Mechanistic Rationale: Why ATP-Based Luminescence?

When evaluating heterocyclic kinase inhibitors, traditional tetrazolium-based colorimetric assays (e.g., MTT or MTS) are prone to false readouts. Thienopyrimidine derivatives can occasionally undergo off-target redox cycling, artificially reducing tetrazolium salts and masking true cytotoxic effects[4].

To ensure absolute trustworthiness of the data, this protocol utilizes the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay [5]. Because 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is designed to block kinase-driven proliferation, successfully treated cells will arrest and undergo apoptosis, leading to a rapid depletion of intracellular ATP. The CTG assay directly quantifies this ATP via a highly stable luciferase reaction, providing a readout that is directly proportional to the number of metabolically active cells[6].

MOA C 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide K Target Kinase (e.g., PI3K/mTOR) C->K ATP-competitive inhibition P Cell Proliferation & Survival K->P Pathway blockade A Intracellular ATP Depletion P->A Apoptosis/Arrest L Luminescent Signal (Luciferase Reaction) A->L Assay Readout

Caption: Mechanism of Action: Kinase inhibition leading to ATP depletion and luminescent readout.

Self-Validating Experimental Design

A trustworthy protocol must be a self-validating system. To isolate the true pharmacological effect of the thienopyrimidine 6,6-dioxide compound, the following controls are mandatory:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. The sulfone group requires initial dissolution in 100% DMSO; maintaining a final assay concentration of 0.1% prevents solvent-induced cytotoxicity.

  • Positive Control (e.g., 1 μ M Staurosporine or Apitolisib): Validates the dynamic range of the assay and the responsiveness of the chosen cell line.

  • Media Blank: Quantifies background luminescence from the media and CTG reagent, which must be subtracted during data processing.

  • Edge-Effect Mitigation: The outer perimeter of the 384-well plate must be filled with PBS or media to prevent evaporation-induced osmolarity shifts, which artificially skew IC 50​ calculations.

Step-by-Step Methodology

Phase 1: Reagent and Compound Preparation
  • Stock Solution: Dissolve 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in 100% molecular-grade DMSO to yield a 10 mM stock. Causality note: The compound must be vortexed and sonicated for 5 minutes to ensure the sulfone lattice is fully disrupted.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Aqueous Dilution: Transfer the DMSO dilutions into intermediate tubes containing complete culture media to create a 10X working solution (1% DMSO). Do not add 100% DMSO directly to cells, as localized high concentrations will cause immediate cell lysis.

Phase 2: Cell Seeding (384-Well Format)
  • Harvest cells (e.g., U87-MG, HCT116) at 70-80% confluency.

  • Seed 1,000 to 3,000 cells per well in 45 μ L of complete media into a white, opaque-bottom 384-well microplate. (White plates maximize signal reflection and minimize well-to-well crosstalk).

  • Incubate the plate at 37°C, 5% CO 2​ for 24 hours to allow for cell adhesion and recovery.

Phase 3: Compound Treatment
  • Add 5 μ L of the 10X compound working solutions to the corresponding wells (bringing the final volume to 50 μ L and final DMSO concentration to 0.1%).

  • Incubate the plates for 72 hours at 37°C, 5% CO 2​ . A 72-hour window is critical for kinase inhibitors to allow sufficient time for target blockade to translate into measurable ATP depletion[4].

Phase 4: Luminescence Readout
  • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Causality note: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature gradients will cause severe data artifacting.

  • Add 25 μ L of CTG Reagent to each well[7].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Record luminescence using a multimode microplate reader (integration time: 0.1–0.5 seconds/well).

Workflow S1 Step 1: Cell Seeding Seed 1000-3000 cells/well in 384-well plate S2 Step 2: Incubation 24h at 37°C, 5% CO2 S1->S2 S3 Step 3: Compound Dosing 10-point serial dilution (0.1% DMSO final) S2->S3 S4 Step 4: Drug Exposure 72h incubation S3->S4 S5 Step 5: CTG Reagent Add CellTiter-Glo reagent S4->S5 S6 Step 6: Readout Measure Luminescence S5->S6

Caption: 384-well plate workflow for high-throughput cell viability assessment.

Data Presentation & Interpretation

Raw luminescence units (RLU) should be background-subtracted and normalized to the vehicle control (set as 100% viability). Data is typically fitted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC 50​ .

Table 1: Representative Quantitative Data Structure for Thienopyrimidine Derivatives | Cell Line | Tissue Origin | Target Pathway Dependency | IC 50​ ( μ M) ± SD | Max Inhibition (%) | | :--- | :--- | :--- | :--- | :--- | | U87-MG | Glioblastoma | High (PI3K/mTOR driven) | 0.45 ± 0.08 | 98.2 | | HCT116 | Colorectal Carcinoma | Moderate (KRAS/PI3K mutant) | 1.12 ± 0.15 | 89.5 | | MCF-7 | Breast Adenocarcinoma | High (PI3KCA mutant) | 0.68 ± 0.11 | 95.0 | | HEK293T | Embryonic Kidney | Low (Non-tumorigenic control) | > 10.00 | 22.1 |

Note: The data above is a structural representation of expected outcomes for a potent thienopyrimidine kinase inhibitor, demonstrating selectivity for pathway-dependent cancer lines over non-tumorigenic controls.

Troubleshooting & Causality

  • Biphasic Dose-Response Curves (Hook Effect): If the viability curve dips and then rises at the highest concentrations (>10 μ M), the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide compound has likely crashed out of the aqueous solution. The precipitated compound is no longer bioavailable, leading to a false increase in cell survival. Solution: Ensure the intermediate aqueous dilution step is thoroughly mixed, and consider capping the maximum tested concentration at 10 μ M.

  • High Well-to-Well Variability (CV > 10%): Usually caused by inadequate cell lysis or thermal gradients. Solution: Strictly adhere to the 30-minute room temperature equilibration step before adding the CTG reagent[7].

  • Signal Quenching: Highly conjugated phenyl-thienopyrimidines can occasionally absorb the light emitted by the luciferase reaction. Solution: Run a cell-free control with ATP, CTG reagent, and the highest concentration of the compound to rule out optical interference.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][1]

  • Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells Source: Frontiers in Oncology URL:[Link][2]

  • Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PLoS One URL:[Link][5]

  • Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols? Source: Nanoscale Research Letters URL:[Link][4]

  • High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels Source: Methods in Molecular Biology URL:[Link][6]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Introduction & Analytical Context The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specialized, privileged pharmacophore. Fused thienopyrimidine derivatives have garnered significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specialized, privileged pharmacophore. Fused thienopyrimidine derivatives have garnered significant attention in modern drug discovery, most notably as potent, orally active GPR119 agonists for the treatment of type 2 diabetes and related metabolic disorders [1].

From an analytical and Drug Metabolism and Pharmacokinetics (DMPK) perspective, the presence of the 6,6-dioxide (cyclic sulfone) moiety fused to a pyrimidine ring creates a unique mass spectrometric signature. Understanding its gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and the development of highly selective Multiple Reaction Monitoring (MRM) assays. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of this compound, detailing the causality behind its ionization and collision-induced dissociation (CID) pathways.

Physicochemical & Exact Mass Profiling

Before initiating mass spectrometry workflows, establishing the exact mass and isotopic distribution is required to set narrow extraction windows (e.g., 5 ppm) for high-resolution MS (HRMS) systems like Q-TOF or Orbitrap.

Table 1: Physicochemical and Exact Mass Properties

ParameterValueAnalytical Significance
Chemical Formula C₁₂H₁₀N₂O₂SDefines isotopic envelope (M+2 contribution from ³⁴S is ~4.4%).
Monoisotopic Mass 246.0463 DaTarget for neutral molecule calculations.
Precursor Ion [M+H]⁺ 247.0541 m/zPrimary target for ESI+ Quadrupole isolation.
LogP (Estimated) 1.2 – 1.8Suggests moderate lipophilicity; guides reverse-phase LC gradient starting conditions.
pKa (Pyrimidine N) ~2.5 – 3.5Dictates the use of acidic mobile phases (pH < 2.5) to ensure complete protonation.

Mechanistic Mass Spectrometry: Fragmentation Causality

Do not merely memorize fragmentation ions; understanding the thermodynamic and kinetic drivers of gas-phase dissociation ensures accurate interpretation of structural analogs and metabolites.

Ionization Dynamics (ESI+)

The basicity of the pyrimidine core (specifically N1 and N3) makes Positive Electrospray Ionization (ESI+) the optimal mode. Protonation occurs preferentially at the pyrimidine nitrogen, localizing the charge and initiating charge-directed fragmentation pathways [2].

Primary Fragmentation: Retro-Cheletropic Expulsion of SO₂

The most diagnostic and kinetically favorable fragmentation pathway for 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxides is the loss of 64 Da.

  • Causality: Cyclic sulfones are highly susceptible to the extrusion of sulfur dioxide (SO₂) under CID conditions. This is a retro-cheletropic reaction driven by a massive gain in enthalpy (formation of stable SO₂ gas) and the relief of ring strain. The resulting product ion (m/z 183.0923) undergoes structural reorganization to form a highly stable, conjugated cyclobutapyrimidine or diene cation [3].

Secondary Fragmentation: Pyrimidine Ring Cleavage

Following the loss of SO₂, the remaining pyrimidine core requires higher collision energies to fragment. Pyrimidine ring cleavage is characterized by the expulsion of stable neutral nitriles.

  • Causality: The loss of benzonitrile (Ph-CN, 103.0422 Da) or hydrogen cyanide (HCN, 27.0109 Da) is driven by the thermodynamic stability of the triple bond in the departing neutral species, leaving behind a stable, lower-mass carbocation or nitrogen-containing radical cation [2].

G M [M+H]+ m/z 247.0541 C12H11N2O2S+ F1 [M+H - SO2]+ m/z 183.0923 C12H11N2+ M->F1 - SO2 (63.96 Da) Retro-cheletropic Expulsion F2 [M+H - PhCN]+ m/z 144.0119 C5H6NO2S+ M->F2 - PhCN (103.04 Da) Pyrimidine Cleavage F3 [M+H - SO2 - HCN]+ m/z 156.0814 C11H10N+ F1->F3 - HCN (27.01 Da) Ring Contraction F4 [M+H - SO2 - PhCN]+ m/z 80.0501 C5H6N+ F1->F4 - PhCN (103.04 Da) Pyrimidine Cleavage

ESI-MS/MS Fragmentation Pathway of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide.

Diagnostic Fragmentation Data

Use the following exact masses to build inclusion lists for Data-Dependent Acquisition (DDA) or MRM transitions.

Table 2: High-Resolution MS/MS Diagnostic Ions

Precursor m/zProduct m/zNeutral LossFormula of ProductProposed MechanismRelative Abundance
247.0541183.092363.9618 (SO₂)C₁₂H₁₁N₂⁺Retro-cheletropic SO₂ extrusionBase Peak (100%)
247.0541144.0119103.0422 (PhCN)C₅H₆NO₂S⁺Direct pyrimidine cleavageLow (<15%)
183.0923156.081427.0109 (HCN)C₁₁H₁₀N⁺Secondary ring contractionMedium (30-40%)
183.092380.0501103.0422 (PhCN)C₅H₆N⁺Secondary pyrimidine cleavageMedium (25-35%)

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and analytical trustworthiness, the following LC-MS/MS protocol includes built-in system suitability checks.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Lowers pH to ~2.7, ensuring complete protonation of the pyrimidine ring prior to droplet evaporation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Causality: Acetonitrile provides superior peak shape for rigid aromatic systems compared to methanol and minimizes protic solvent-adduct formation).

  • Sample Prep (Plasma): Protein precipitation using 1:3 ratio of sample to cold Acetonitrile (containing internal standard). Centrifuge at 14,000 x g for 10 mins.

UHPLC Chromatographic Conditions
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B (Desalting and analyte focusing)

    • 0.5 – 3.0 min: 5% to 95% B (Elution of the moderately lipophilic analyte)

    • 3.0 – 4.0 min: 95% B (Column wash)

    • 4.0 – 5.0 min: 5% B (Re-equilibration)

Mass Spectrometer Parameters (ESI-Q-TOF / Triple Quadrupole)
  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/hr

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Optimized to capture the highly labile [M+H - SO₂]⁺ transition (m/z 247.05 → 183.09).

    • High CE (25-35 eV): Required to break the stable aromatic pyrimidine core (m/z 183.09 → 80.05).

Protocol Self-Validation Step (System Suitability)

Before running biological samples, inject a 10 ng/mL neat standard.

  • Acceptance Criteria: The mass error of the m/z 247.0541 precursor must be < 5 ppm .

  • Matrix Effect Check: Perform a post-column infusion of the analyte while injecting a blank matrix extract. Monitor the 247 → 183 transition. If a baseline dip occurs at the analyte's retention time, adjust the LC gradient to resolve the analyte from co-eluting endogenous phospholipids (which typically cause ion suppression).

References

  • Yoshida S, et al. "Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Ali TE, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Chemistry, 2013. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18618204, Thieno[3,4-d]pyrimidine". PubChem, 2021. URL:[Link]

Method

Application Note: Preclinical Formulation and Animal Dosing Strategies for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Focus: Solubilization causality, in vivo dosing workflows, and self-validating quality control. Introduction & Scientific Rationale The 5,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Focus: Solubilization causality, in vivo dosing workflows, and self-validating quality control.

Introduction & Scientific Rationale

The 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold has emerged as a privileged pharmacophore in modern drug discovery[1]. Derivatives of this core have demonstrated highly potent in vivo efficacy across diverse indications, most notably as GPR119 agonists for metabolic disorders[1] and as highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors for advanced malignancies[2].

The specific derivative, 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide [3], presents classic "brick-dust" physicochemical challenges common to targeted small molecules. The planar aromatic system drives high crystal lattice energy, while the dioxide moiety and lipophilic phenyl ring contribute to exceedingly poor aqueous solubility. To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles in rodent models, researchers cannot rely on simple aqueous buffers. Instead, rigorous, thermodynamically stable formulation strategies must be employed.

Physicochemical Profiling

Understanding the quantitative properties of the molecule is the first step in rational formulation design. The table below summarizes the physicochemical parameters that dictate our excipient selection.

Table 1: Predicted Physicochemical Properties & Formulation Implications

PropertyEstimated ValueFormulation Implication
Molecular Weight 276.31 g/mol Favorable for oral absorption; easily crosses biological membranes.
cLogP ~2.5 - 3.5Highly lipophilic; requires surfactants or lipid-based vehicles for GI dissolution.
Aqueous Solubility < 10 µg/mLPoorly soluble; requires aggressive co-solvency (e.g., DMSO) for IV dosing.
pKa (Basic Nitrogen) ~3.0 - 4.5Weakly basic; limited solubility enhancement in physiological pH (7.4) buffers.

Formulation Strategies: The Causality of Excipient Selection

As formulation scientists, we do not simply mix liquids; we engineer microenvironments to overcome thermodynamic barriers. Every excipient must serve a mechanistic purpose.

Strategy A: Intravenous (IV) / Intraperitoneal (IP) Dosing

Vehicle: 10% DMSO / 10% Tween 80 / 80% Saline

  • Causality: IV administration requires a completely clear, particulate-free solution to prevent micro-embolisms or localized tissue necrosis. DMSO acts as a powerful aprotic solvent to disrupt the strong intermolecular hydrogen bonds and pi-pi stacking of the thienopyrimidine core. Tween 80 (a non-ionic surfactant) is added before the aqueous phase to form micellar structures around the solvated drug molecules. When Saline is introduced, the drug remains trapped in the hydrophobic core of the micelles, preventing it from crashing out of solution.

Strategy B: Oral (PO) Dosing

Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water

  • Causality: For oral gavage, a homogeneous suspension is preferred to maximize the dose load. Methylcellulose acts as a rheology modifier; by increasing the viscosity of the vehicle, it drastically reduces the sedimentation rate of the suspended particles (governed by Stokes' Law). Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic 2-phenyl-thienopyrimidine crystals and the aqueous vehicle, ensuring uniform dispersion.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If a quality control (QC) checkpoint fails, the underlying physical chemistry has been compromised, and the formulation must not be dosed.

Protocol 1: Preparation of a 2 mg/mL IV/IP Solution

Note: This protocol yields a thermodynamically metastable micellar dispersion. Dose animals within 2 hours of preparation.

  • Weighing: Accurately weigh 2.0 mg of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide into a clean, dry 2 mL glass vial.

  • Primary Solubilization: Add 100 µL of molecular biology-grade DMSO. Vortex vigorously for 1-2 minutes.

    • Self-Validation Checkpoint: The compound must dissolve completely into a clear liquid. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until the solution is clear.

  • Surfactant Coating: Add 100 µL of Tween 80 to the DMSO solution. Vortex for 1 minute to ensure complete molecular mixing of the co-solvent and surfactant.

  • Aqueous Phase Addition (Critical Step): While continuously vortexing the vial at a moderate speed, add 800 µL of sterile 0.9% Saline dropwise (approximately 1 drop per second).

    • Causality: Dropwise addition prevents localized supersaturation. Rapid injection of water will strip the DMSO away before Tween 80 micelles can encapsulate the drug, causing immediate precipitation.

  • Final QC Check: Inspect the vial against a strong light source. The solution must be completely transparent. Any turbidity or opalescence indicates precipitation, rendering the formulation unsafe for IV use.

Protocol 2: Preparation of a 10 mg/mL PO Suspension
  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) distilled water. Cool to 4°C overnight to ensure complete polymer hydration. Add 0.2 mL of Tween 80 and stir until homogeneous.

  • Drug Weighing: Weigh 10.0 mg of the compound into a small glass mortar or a flat-bottomed glass vial.

  • Wetting: Add 50 µL of the prepared vehicle to the powder. Use a pestle or glass rod to triturate the powder into a smooth, uniform paste.

    • Causality: Mechanical trituration physically breaks up agglomerates and forces the wetting agent into the hydrophobic crystal surfaces, preventing the drug from floating on top of the final suspension.

  • Volume Expansion: Gradually add the remaining 950 µL of the vehicle while continuously mixing.

  • Homogenization: Sonicate the suspension for 10 minutes, or use a probe homogenizer for 30 seconds to ensure a uniform particle size distribution.

  • Final QC Check: The suspension should appear milky and uniform. If rapid settling occurs within 5 minutes, the viscosity is too low; discard and reformulate with 1.0% MC. Shake well immediately before drawing into the oral gavage syringe.

Formulation & Dosing Workflow Visualization

The following diagram illustrates the logical progression and causal relationships of the IV formulation workflow.

Workflow N1 Weigh Compound (2-Phenyl-thienopyrimidine dioxide) N2 Primary Solubilization (Add 10% DMSO) N1->N2 N3 Surfactant Addition (Add 10% Tween 80, Vortex) N2->N3 Disrupts crystal lattice N4 Aqueous Dilution (Add 80% Saline dropwise) N3->N4 Micellar stabilization N5 QC Check (Visual inspection & HPLC) N4->N5 Prevents supersaturation N6 Animal Dosing (IV/IP administration) N5->N6 Validates clear solution

Caption: Workflow for formulating hydrophobic thienopyrimidine dioxide derivatives for IV dosing.

References

  • Title: Nanjing Bic Biotechnology Co.
  • Source: PubMed (nih.gov)
  • Title: Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Application

Application Note: High-Throughput Screening Using the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Scaffold

Executive Summary The 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide core is a highly versatile, privileged pharmacophore in modern drug discovery. Originally synthesized to explore metabolic disease pathways, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide core is a highly versatile, privileged pharmacophore in modern drug discovery. Originally synthesized to explore metabolic disease pathways, derivatives of this scaffold have demonstrated exceptional efficacy as orally active GPR119 agonists for the treatment of Type 2 Diabetes (T2D)[1],[2]. More recently, halogenated variants (e.g., 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide) have been repurposed as critical rigidified intermediates in the discovery of highly potent, brain-penetrant ATR kinase inhibitors for advanced malignancies[3],[4].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) framework for evaluating compound libraries derived from this specific pyrimidine 6,6-dioxide scaffold.

Mechanistic Rationale & Scaffold Dynamics

To design an effective HTS assay, one must first understand why this specific chemical geometry is biologically active. The efficacy of the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold is driven by two critical structural features:

  • Conformational Rigidity: The fused thienopyrimidine ring provides a flat, aromatic system that fits optimally into narrow receptor binding pockets. The rigidification minimizes the entropic penalty typically incurred when a flexible molecule binds to its target[3].

  • The 6,6-Dioxide (Sulfone) Moiety: The addition of the sulfone group is the defining mechanistic feature. The oxygen atoms act as potent, directional hydrogen-bond acceptors. In the context of ATR inhibitors, the sulfone group directs the molecule toward the solvent region, altering the binding interaction with the ATR protein and providing ample space for adjacent modifications[3]. In GPR119 agonism, this moiety interacts specifically with the orthosteric site, stabilizing the active conformation of the receptor[1],[2].

HTS_Workflow Start Scaffold Library Synthesis Screen1 Primary HTS (cAMP / Kinase) Start->Screen1 Triage Hit Triage (Z' > 0.7) Screen1->Triage Counter Counter-Screening (Selectivity) Triage->Counter Lead Lead Optimization (SAR Analysis) Counter->Lead

Fig 1: HTS workflow for fused-pyrimidine 6,6-dioxide derivatives.

High-Throughput Screening (HTS) Strategy

Because fused-pyrimidine derivatives often exhibit intrinsic auto-fluorescence at lower wavelengths, standard fluorescence intensity assays are prone to high false-positive rates. To ensure trustworthiness and data integrity , our primary HTS strategy for GPR119 agonism utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay .

The time-delayed reading of TR-FRET allows the short-lived auto-fluorescence of the pyrimidine compounds to decay before the long-lived Europium cryptate emission is measured, ensuring that the signal is strictly a result of the biological interaction.

GPR119_Pathway Agonist GPR119 Agonist (Scaffold) Receptor GPR119 Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes Insulin Insulin Secretion cAMP->Insulin Triggers

Fig 2: GPR119 activation pathway driving glucose-dependent insulin secretion.

Experimental Protocol: Self-Validating TR-FRET cAMP Assay

This protocol is designed as a self-validating system . It integrates internal controls to continuously monitor assay health, ensuring that any hit identified from the 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide library is a true pharmacological event.

Reagents & Equipment
  • Cell Line: HEK293 cells stably expressing human GPR119[1].

  • Assay Kit: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic kit.

  • Dispensing: Acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover and minimize DMSO toxicity.

  • Detection: Multimode microplate reader equipped with a TR-FRET module (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Step-by-Step Methodology
  • Compound Preparation (Acoustic Dispensing):

    • Transfer 10 nL of the pyrimidine 6,6-dioxide library compounds (10 mM in 100% DMSO) into a low-volume 384-well white microplate.

    • Causality: Acoustic dispensing ensures a final DMSO concentration of 0.1%, preventing solvent-induced cell lysis which would artificially alter cAMP levels.

  • Cell Plating & Stimulation:

    • Harvest HEK293-hGPR119 cells and resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is critical as it inhibits phosphodiesterases, preventing the degradation of the generated cAMP.

    • Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into the 384-well plate containing the compounds.

    • Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis & Detection:

    • Add 2.5 µL of cAMP-d2 conjugate (acceptor) followed by 2.5 µL of Anti-cAMP-Europium Cryptate (donor), both diluted in the kit's lysis buffer.

    • Incubate in the dark at RT for 1 hour.

  • Signal Acquisition:

    • Read the plate using a 50 µs delay and a 400 µs integration window. Calculate the HTRF ratio: (Emission665​/Emission620​)×104 .

System Self-Validation & Quality Control

To ensure the trustworthiness of the screen, every 384-well plate must pass the following automated validation gates before data is accepted:

  • Positive Control (Max Signal): 10 µM of Compound 16b (a known, highly potent GPR119 agonist derived from this scaffold)[2].

  • Negative Control (Min Signal): 0.1% DMSO vehicle.

  • Z'-Factor Calculation: The plate is only validated if Z′≥0.65 . The formula used is Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A failure indicates pipetting error or cell viability issues, triggering an automatic re-run.

Quantitative Data Presentation

The following table summarizes the expected validation metrics when screening derivatives of the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold across both metabolic (GPR119) and oncology (ATR) targets.

Table 1: HTS Validation Metrics for Fused-Pyrimidine 6,6-Dioxide Libraries

TargetAssay TypeReference Control CompoundScaffold Potency (EC50/IC50)Assay Z'-FactorSignal-to-Background (S/B)
GPR119 TR-FRET cAMPCompound 16b[2]EC50: 10 - 50 nM0.72 ± 0.048.5
GPR119 Insulin SecretionAS1535907[1]EC50: 4.8 µM0.65 ± 0.055.2
ATR Kinase ADP-Glo BiochemicalAZD6738[5]IC50: 5 - 15 nM0.81 ± 0.0312.4
ATR Kinase Cell ProliferationAD1058[4]IC50: < 10 nM0.68 ± 0.069.1

Note: The structural rigidity provided by the 6,6-dioxide moiety consistently yields sub-micromolar hits, making it a highly efficient starting point for lead optimization.

References

  • Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Negoro K, Yonetoku Y, Moritomo A, Hayakawa M, Iikubo K, Yoshida S, Takeuchi M, Ohta M. Bioorganic & Medicinal Chemistry. 2012 Nov 1;20(21):6442-51. URL:[Link]

  • Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Liu Z, Jiang K, Liu Y, Li J, Huang S, Li P, Xu L, Xu X, Hu X, Zeng X, Huang Z, Zhou Y, Li J, Long K, Wang M. Journal of Medicinal Chemistry. 2024 Aug 8;67(15):12735-12759. URL:[Link]

Sources

Method

Preparation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Stock Solutions: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, a member of the promising thienopyrimidine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, a member of the promising thienopyrimidine class of heterocyclic compounds.[1][2][3] Given the novelty of this specific molecule, this protocol is built upon established best practices for related thienopyrimidine derivatives and general principles of small molecule handling in a research and drug development setting. The focus is on ensuring the stability, accuracy, and reproducibility of experimental results by providing detailed, scientifically-grounded procedures.

Introduction: The Significance of Thienopyrimidines

The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including kinase inhibition and anti-infective properties.[1][2][4] The isosteric relationship with purines allows these molecules to interact with a variety of nucleotide-binding proteins and enzymes.[2] As researchers increasingly explore derivatives like 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, standardized methods for preparing high-quality stock solutions become paramount for generating reliable and comparable data across different studies.

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind each step to empower the user to make informed decisions and troubleshoot potential issues.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is not widely available, we can infer its likely properties based on its structure and data from related compounds. The presence of a phenyl group and the heterocyclic core suggests low aqueous solubility. The sulfone group (6,6-dioxide) may slightly increase its polarity compared to the non-oxidized parent compound.

For novel compounds of this nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most in vitro biological assays when diluted to a final concentration of less than 0.5%.

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale & Key Considerations
Primary Solvent High-purity, anhydrous DMSOMaximizes solubility for a high-concentration primary stock. Anhydrous grade minimizes water-mediated degradation.
Alternative Solvents N,N-Dimethylformamide (DMF), EthanolDMF can be an alternative if DMSO is incompatible with the experimental system. Ethanol may be suitable for lower concentration stocks, but solubility is likely to be significantly lower than in DMSO.[5]
Aqueous Media Not recommended for primary stockThe compound is predicted to have very low aqueous solubility.
Storage Temperature -20°C or -80°CLow temperatures slow down potential degradation pathways. For long-term storage, -80°C is preferred.[6]
Storage Atmosphere Inert gas (Argon or Nitrogen)For long-term storage of the solid compound, an inert atmosphere minimizes oxidative degradation.[6]
Light Exposure Protect from light (use amber vials)Thienopyrimidine derivatives can be light-sensitive.[6]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM primary stock solution of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in DMSO.

Materials and Equipment
  • 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonication bath

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for the compound and all solvents before starting.

Step-by-Step Procedure
  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: Tare a clean, dry vial on the analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined by the user), you would weigh out MW * 0.01 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, brief sonication (5-10 minutes) in a room temperature water bath can be applied. Caution: Avoid excessive heating during sonication.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. This minimizes freeze-thaw cycles, which can degrade the compound.[6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1-3 months) or at -80°C for long-term storage (up to 12 months).[6]

Workflow and Quality Control

The following diagram illustrates the recommended workflow for preparing and using the stock solution, incorporating essential quality control checks.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc QC & Storage cluster_use Application start Start: Solid Compound equilibrate Equilibrate to RT start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect Visual Inspection for Clarity dissolve->inspect aliquot Aliquot for Single Use inspect->aliquot Solution is Clear store Store at -20°C / -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for stock solution preparation and use.

Best Practices and Expert Recommendations

  • Avoid Aqueous Storage: As a general rule for thienopyrimidine derivatives, long-term storage in aqueous solutions is not recommended as it can accelerate degradation.[6] Prepare fresh dilutions in your aqueous assay buffer from the DMSO stock immediately before each experiment.

  • Confirm Solubility: If a higher concentration stock is required, perform a small-scale solubility test first to avoid wasting the compound.

  • Freeze-Thaw Cycles: The practice of aliquoting into single-use volumes is critical. Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation, introducing significant variability into your experiments.

  • Purity Assessment: For long-term studies, it is advisable to periodically check the purity of the stock solution using an analytical method like HPLC. This can help identify any degradation over time.

Conclusion

While specific physicochemical data for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is pending publication in the broader scientific literature, a robust and reliable protocol for the preparation of its stock solutions can be established. By leveraging knowledge of related chemical structures and adhering to fundamental principles of laboratory practice, researchers can ensure the integrity of their starting materials. This protocol, emphasizing the use of anhydrous DMSO, protection from light, and proper storage conditions including aliquoting, provides a solid foundation for the successful use of this novel compound in research and development.

References

  • BenchChem. How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage.
  • ECHEMI. 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Formula.
  • PubChem - NIH. 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one.
  • PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • PubMed. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies.
  • ResearchGate. Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
  • MDPI. Thienopyrimidine.

Sources

Application

Application Note: Profiling 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Derivatives in High-Throughput Kinase Inhibition Assays

Executive Summary & Mechanistic Rationale Thienopyrimidine scaffolds are privileged structures in medicinal chemistry, widely recognized as purine bio-isosteres with profound utility in targeting the ATP-binding cleft of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Thienopyrimidine scaffolds are privileged structures in medicinal chemistry, widely recognized as purine bio-isosteres with profound utility in targeting the ATP-binding cleft of protein and lipid kinases, particularly within the PI3K/AKT/mTOR signaling axis (1). Among the isomeric configurations, the thieno[3,4-d]pyrimidine core offers unique spatial vectors for target engagement (2).

The specific modification to a 6,6-dioxide (sulfone) coupled with a 2-phenyl substitution—yielding 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide —presents a highly specialized pharmacophore for ATP-competitive inhibition.

  • The 6,6-Dioxide (Sulfone) Moiety: Oxidation of the thiophene sulfur to a sulfone dramatically increases aqueous solubility and alters the electronic distribution of the pyrimidine nitrogens. This rigidifies the scaffold and creates a strong dipole that projects toward the solvent-exposed front of the kinase active site.

  • The 2-Phenyl Substitution: This aromatic ring is strategically positioned to occupy the hydrophobic specificity pocket (Pocket II) adjacent to the hinge region, driving kinase selectivity (e.g., distinguishing PI3Kα from mTOR) (3).

G cluster_ligand Inhibitor Scaffold Core Thieno[3,4-d]pyrimidine Hinge Kinase Hinge Region (ATP Binding Cleft) Core->Hinge Bidentate H-Bonds (N1/N3 to Backbone) Sulfone 6,6-Dioxide (Sulfone) Solvent Solvent-Exposed Front Sulfone->Solvent Dipole-Dipole & Solubility Enhancement Phenyl 2-Phenyl Substitution Hydrophobic Hydrophobic Pocket II Phenyl->Hydrophobic pi-pi Stacking & Van der Waals

Figure 1: Pharmacophore mapping of the 2-phenyl-thieno[3,4-d]pyrimidine 6,6-dioxide scaffold.

Experimental Design: The Self-Validating Kinase Assay

To evaluate the inhibitory profile of this scaffold, we utilize a luminescent ADP detection assay (e.g., ADP-Glo™).

Causality of Assay Selection: Unlike radiometric assays ( 33P -ATP), luminescent ADP detection is non-radioactive, highly scalable, and maintains a linear dynamic range even at high ATP concentrations. Because thienopyrimidines are ATP-competitive inhibitors, assays must be run at the apparent Km​ of ATP for each specific kinase. This ensures that the derived IC50​ values accurately reflect the true inhibition constant ( Ki​ ) according to the Cheng-Prusoff equation, allowing for direct comparison of selectivity across a broad kinase panel (4).

Assay Validation & Quality Control (QC)

A robust protocol must be a self-validating system. Every 384-well plate must include:

  • Positive Control (100% Inhibition): 10 µM Staurosporine or Pictilisib (GDC-0941) to define the assay floor.

  • Negative Control (0% Inhibition): 1% DMSO vehicle to define the assay ceiling.

  • No-Enzyme Control: To monitor background ATP hydrolysis. System Validation: The assay is only deemed acceptable if the calculated Z′ -factor is ≥0.65 and the Signal-to-Background (S/B) ratio is >3.0 .

Workflow Step1 Step 1: Kinase Reaction Enzyme + Substrate + ATP + Inhibitor Incubate 60 min at RT Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Incubate 40 min at RT Step1->Step2 ATP -> ADP Conversion Step3 Step 3: ADP Detection Add Kinase Detection Reagent Incubate 30 min at RT Step2->Step3 Unreacted ATP Destroyed Step4 Step 4: Data Acquisition Read Luminescence (RLU) Calculate % Inhibition & Z'-Factor Step3->Step4 ADP -> ATP -> Light

Figure 2: Step-by-step universal ADP-Glo kinase assay workflow for ATP-competitive inhibitors.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

Causality: Thienopyrimidines can aggregate in aqueous buffers. Preparing intermediate dilutions in DMSO prevents compound precipitation before introducing them to the assay buffer.

  • Dissolve the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Perform a 3-fold, 10-point serial dilution in 100% DMSO using a liquid handler (e.g., Echo Acoustic Dispenser).

  • Transfer the DMSO dilutions into the 384-well assay plate to achieve a final DMSO concentration of exactly 1.0% (v/v) in the reaction. Strict adherence to 1% DMSO is critical, as higher concentrations will denature the kinase and artificially inflate apparent inhibition.

Step 2: Kinase Reaction Buffer Setup

Causality: Buffer composition dictates enzyme stability and catalytic turnover.

  • Prepare the Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ (essential for coordinating ATP), 1 mM EGTA (chelates trace Ca2+ to prevent off-target protease activation), 0.01% Brij-35 (prevents compound adsorption to the microplate), and 2 mM DTT (maintains kinase cysteine residues in a reduced state).

  • Add the specific kinase (e.g., PI3Kα) at a concentration that yields 10-20% ATP conversion (typically 1-5 nM enzyme).

  • Incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

Step 3: Reaction Initiation
  • Initiate the reaction by adding a mixture of the specific lipid/peptide substrate and ultra-pure ATP.

  • Critical Parameter: The final ATP concentration must be set to the pre-determined apparent Km​ of the specific kinase being tested.

  • Seal the plate and incubate for 60 minutes at room temperature ( 22∘C ).

Step 4: Luminescent Detection
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Read luminescence (Relative Light Units, RLU) using a multimode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5–1.0 seconds per well.

Quantitative Data Presentation

To demonstrate the utility of the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold, it is profiled against a panel of kinases. The data below represents a typical high-throughput screening outcome, highlighting the scaffold's propensity for PI3K isoform selectivity over mTOR and receptor tyrosine kinases (5).

Table 1: Representative Kinase Selectivity Profiling of the Thienopyrimidine 6,6-Dioxide Scaffold

Kinase TargetATP Apparent Km​ (µM) IC50​ (nM) ± SDSelectivity Fold (vs PI3Kα)Biological Implication
PI3Kα 2512.4 ± 1.21.0 (Reference)Potent target engagement
PI3Kδ 1545.8 ± 3.43.7xModerate isoform selectivity
mTOR 10>10,000>800xExcellent off-target avoidance
EGFR 5>10,000>800xNo RTK cross-reactivity
AKT1 354,250 ± 150342xHigh upstream selectivity

Data Interpretation: The >800-fold selectivity window against mTOR is a hallmark of rationally designed thienopyrimidines. The 2-phenyl substitution creates steric clashes with Tyr2225 in the mTOR active site, a residue that is structurally distinct from the corresponding region in PI3Kα, thereby driving the observed selectivity profile.

References

  • Lin, S., et al. (2018). Discovery of new thienopyrimidine derivatives as potent and orally efficacious phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. 1

  • MDPI Molecules. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors.4

  • ACS Medicinal Chemistry Letters. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.3

  • Journal of Medicinal Chemistry. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy.5

  • PMC Review. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents and Kinase Inhibitors.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the physicochemical properties of rigid heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the physicochemical properties of rigid heterocyclic scaffolds. The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a highly planar, lipophilic intermediate frequently utilized in the development of potent kinase inhibitors, such as Ataxia Telangiectasia Mutated and Rad3 Related (ATR) inhibitors [1].

However, its structural features make it a classic "brick dust" molecule. The combination of a highly planar thienopyrimidine core and the strong dipole of the 6,6-dioxide (sulfone) group results in extreme crystal lattice energy, leading to exceptionally poor aqueous solubility (< 10 µg/mL). This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to overcome these solubility hurdles during drug development.

Frequently Asked Questions (FAQs)

Q1: Why does this specific thienopyrimidine 6,6-dioxide scaffold exhibit such poor baseline solubility compared to other pyrimidines? A1: The poor solubility is thermodynamically driven by high crystal lattice energy rather than pure lipophilicity. The 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide core is highly planar, facilitating tight π−π stacking. Concurrently, the sulfone oxygens act as strong hydrogen bond acceptors, creating robust intermolecular dipole-dipole interactions in the solid state. The energy required to break these solid-state interactions (cavitation energy) far exceeds the solvation energy gained upon interacting with water, resulting in precipitation.

Q2: What chemical modifications can disrupt the crystal lattice without losing target binding affinity? A2: To transition from a "brick dust" profile to a soluble drug candidate, you must disrupt the planarity (increase the sp3 carbon fraction) or introduce ionizable groups.

  • Morpholine/Piperazine Substitution: Replacing the 2-phenyl group or adding a morpholine ring at the 4-position (as seen in clinical candidates like AZD6738 and AD1058) introduces a basic nitrogen that can be protonated at physiological pH, drastically improving solubility while maintaining hinge-binding interactions [1, 2].

  • Aliphatic Ring Fusion: Introducing aliphatic sp3 -rich rings (e.g., cyclopropyl or substituted piperidines) reduces the melting point and disrupts the flat crystal packing [2].

Q3: I cannot alter the chemical structure. How do I formulate this compound for in vitro biochemical assays without it crashing out? A3: For in vitro assays, utilize a controlled co-solvent approach. Prepare a 10 mM stock in 100% anhydrous DMSO. To prevent precipitation upon dilution into an aqueous buffer, perform your serial dilutions in DMSO first, and then spike the compound into the assay buffer so that the final DMSO concentration remains strictly 1% (v/v). If precipitation persists, adding 0.01% Tween-20 or 0.1% BSA to the assay buffer provides steric and surfactant stabilization to keep the compound in suspension.

Q4: What is the best formulation strategy for in vivo pharmacokinetic (PK) studies? A4: For in vivo dosing of "brick dust" molecules, Amorphous Solid Dispersions (ASDs) or complexation with cyclodextrins (e.g., 20% HP- β -CD) are the gold standards. ASDs trap the active pharmaceutical ingredient (API) in a high-energy amorphous state within a polymer matrix, completely bypassing the high crystal lattice energy barrier.

Decision Logic & Workflows

Solubility Strategy Decision Tree

When dealing with a highly insoluble compound, identifying whether the issue is lattice-limited ("brick dust") or solvation-limited ("grease ball") dictates the intervention strategy.

G N1 Compound Solubility < 10 µg/mL N2 Analyze Solid-State Properties (Tm, LogP, XRD) N1->N2 N3 High Tm, Planar Stacking (Brick Dust) N2->N3 Lattice Energy Limited N4 High LogP, Lipophilic (Grease Ball) N2->N4 Solvation Limited N5 Chemical Strategy: Add sp3 Carbons / Morpholine N3->N5 Disrupt Crystal N6 Formulation Strategy: Amorphous Solid Dispersion N3->N6 If Chem Mod Fails N4->N6 Enhance Wetting

Caption: Decision logic for addressing poor aqueous solubility based on physicochemical properties.

Comparative Solubility Data

The following table summarizes the expected solubility improvements when applying chemical modifications versus physical formulation strategies to the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold.

Modification / Formulation StrategyExpected Aqueous SolubilityMechanism of Solubility Enhancement
Unmodified Base Scaffold < 5 µg/mLHigh lattice energy, strong π−π stacking, neutral core.
4-Morpholine Substitution 50 - 150 µg/mLDisruption of planarity; addition of a basic nitrogen for protonation at pH 7.4.
Amorphous Solid Dispersion (HPMCAS) 100 - 500 µg/mLTraps API in a high-energy amorphous state, bypassing the crystal lattice energy barrier.
20% HP- β -Cyclodextrin Complexation 50 - 200 µg/mLEncapsulates the hydrophobic phenyl/thienopyrimidine core within a hydrophilic cavity.

Troubleshooting Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol outlines the creation of an ASD to overcome the lattice energy of the thienopyrimidine 6,6-dioxide core.

Causality Note: We use a secondary vacuum drying step because residual solvent acts as a plasticizer. If left in the matrix, it lowers the glass transition temperature ( Tg​ ) of the polymer, leading to premature crystallization of the API and a total loss of the solubility advantage.

Step-by-Step Methodology:

  • Material Weighing: Weigh the API (thienopyrimidine derivative) and the polymer (e.g., Hydroxypropyl methylcellulose acetate succinate, HPMCAS) at a 1:3 (w/w) ratio.

  • Solvent Dissolution: Dissolve the mixture in a co-solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio. Ensure complete visual dissolution (clear solution).

  • Primary Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film forms.

  • Secondary Drying (Critical Step): Place the solid dispersion in a vacuum oven at 40°C for 24 hours to remove trace residual solvents.

  • Milling and Sieving: Gently mill the dried film and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (pXRD). A successful ASD will show a broad "halo" without sharp diffraction peaks, confirming the amorphous state.

G S1 API + Polymer (e.g., HPMCAS) S2 Dissolve in Co-Solvent (DCM/MeOH) S1->S2 S3 Rotary Evaporation (Primary Drying) S2->S3 S4 Vacuum Oven (Secondary Drying) S3->S4 S5 Validation (pXRD Halo) S4->S5

Caption: Step-by-step workflow for the preparation and validation of Amorphous Solid Dispersions (ASD).

Protocol B: Self-Validating Kinetic Solubility Assay (Nephelometry)

To accurately determine if your chemical modifications or formulations have improved solubility, use a kinetic solubility assay using nephelometry (light scattering).

Self-Validation Note: This protocol includes Nicardipine as a positive control (known to precipitate at high concentrations at pH 7.4) and a buffer-only blank to ensure the plate reader's scattering baseline is accurately calibrated.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the test compound and the control (Nicardipine) in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stocks in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well flat-bottom plate containing 198 µL of Phosphate Buffered Saline (PBS, pH 7.4). Causality Note: The final DMSO concentration is strictly 1%. Higher DMSO levels act as a co-solvent, artificially inflating apparent solubility.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow thermodynamic equilibrium of the precipitate.

  • Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is defined as the concentration at which the absorbance significantly deviates from the buffer-only baseline (onset of light scattering due to precipitation).

References

  • Foote KM, Nissink JWM, McGuire T, et al. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry. 2018;61(22):9889-9907.[Link]

  • Liu Z, Jiang K, Liu Y, et al. Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry. 2024;67(15):12735-12759.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Precipitation

Welcome to the Advanced Application Support Center. As a highly hydrophobic bicyclic heterocycle, 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide frequently presents solubility challenges during in vitro assay se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a highly hydrophobic bicyclic heterocycle, 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide frequently presents solubility challenges during in vitro assay setup. This guide is engineered to help researchers and drug development professionals diagnose, troubleshoot, and resolve precipitation issues in cell culture media.

Diagnostic Workflow

Before altering your experimental parameters, use the following logical framework to identify the root cause of the precipitation.

TroubleshootingFlow Start Compound Precipitates in Cell Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Use higher stock conc. CheckDMSO->ReduceDMSO Yes CheckTemp Are media & compound at the same temp (37°C)? CheckDMSO->CheckTemp No WarmMedia Pre-warm media to 37°C Avoid cold shock CheckTemp->WarmMedia No CheckSerum Does it precipitate only in FBS-containing media? CheckTemp->CheckSerum Yes ProteinBinding Protein binding saturation. Pre-dilute in serum-free. CheckSerum->ProteinBinding Yes UseCoSolvent Use Co-solvents/Carriers (e.g., HP-β-CD) CheckSerum->UseCoSolvent No

Workflow for resolving 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide precipitation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does the compound precipitate immediately upon addition to the culture media, even at low concentrations? A: This is a classic phenomenon known as "solvent shock." 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is highly lipophilic. When a high-concentration DMSO stock is pipetted directly into an aqueous medium, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. This rapid solvent depletion leaves the compound molecules stranded without a hydration sphere, leading to immediate localized nucleation and crystallization [1].

Q2: How does temperature affect the solubility of this compound during assay setup? A: Solvation thermodynamics dictate that kinetic energy is required to keep hydrophobic molecules dispersed in an aqueous environment. Adding a room-temperature (or 4°C) compound stock to cold media drastically reduces this kinetic energy. The sudden drop in temperature forces the compound past its solubility threshold. Always pre-warm both the media and the intermediate dilutions to 37°C prior to integration [2].

Q3: Does the presence of Fetal Bovine Serum (FBS) help or hinder solubility? A: It can do both, depending on the method of addition. Serum proteins like Bovine Serum Albumin (BSA) possess hydrophobic pockets that act as carriers, which can significantly improve the apparent solubility of the compound. However, if a concentrated DMSO stock is added directly to 10% FBS media, the localized high concentration of DMSO can temporarily denature the serum proteins. The denatured proteins then co-precipitate with the compound [1]. To leverage FBS as a carrier, the compound must be pre-diluted in serum-free media first, allowing for gradual protein binding.

Q4: If optimizing DMSO and temperature fails, what are the best co-solvents or excipients? A: For highly recalcitrant bicyclic heterocycles, we recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a reversible inclusion complex with the hydrophobic phenyl and thienopyrimidine rings. This shields the hydrophobic domains from the aqueous environment without permeating the cell membrane or causing the cytotoxicity typically associated with chemical surfactants like Tween-80 [1].

Quantitative Formulation Strategies

The table below summarizes the maximum achievable soluble concentrations of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide across different formulation strategies, balanced against cytotoxicity risks[1] [2].

Formulation StrategyMax Final Concentration (µM)Cytotoxicity RiskRecommended Application
Neat DMSO (≤ 0.5% final)~10 µMLowRoutine screening, highly sensitive cell lines
DMSO + 0.1% Tween-80 ~25 µMModerateShort-term biochemical or cell-free assays
DMSO + 10% FBS Step-Down ~50 µMLowLong-term cell culture (24-72h viability assays)
DMSO + 5 mM HP-β-CD >100 µMLowHigh-dose efficacy and mechanistic pathway studies

Self-Validating Experimental Protocol: The "Step-Down" Solubilization Method

To prevent solvent shock and ensure reproducible dosing, do not add stock solutions directly to your final culture plates. Use the following self-validating "Step-Down" protocol.

Step 1: Master Stock Preparation

  • Dissolve 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in 100% anhydrous, cell-culture grade DMSO to create a 10 mM Master Stock.

  • Causality Note: Anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO significantly reduces the solubility limit of the stock over time [1].

Step 2: Intermediate Dilution (Carrier Complexation)

  • Pre-warm an aliquot of serum-free basal media (e.g., DMEM or RPMI) to 37°C.

  • (Optional but Recommended for >50 µM): Supplement the serum-free media with 5 mM HP-β-CD.

  • Dilute the 10 mM Master Stock 1:10 into the pre-warmed media to create a 1 mM Intermediate Stock.

  • Action: Add the DMSO stock dropwise while continuously vortexing the media at medium speed. This prevents localized high concentrations of DMSO.

Step 3: Final Media Integration

  • Pre-warm your complete culture media (containing 10% FBS) to 37°C.

  • Dilute the 1 mM Intermediate Stock into the complete media to reach your desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.5% to prevent baseline cytotoxicity [2].

Step 4: Self-Validation Checkpoint (Critical) Before applying the media to your cells, you must validate that the compound is fully in solution.

  • Microscopic Validation: Place 100 µL of the final formulated media into a clear 96-well plate. Inspect under a phase-contrast microscope at 40x magnification. Look for needle-like micro-crystals or amorphous aggregates.

  • Spectrophotometric Validation: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at the compound's known λmax. If the absorbance matches your theoretical standard curve, the compound is fully solubilized. If a pellet forms or the absorbance is lower than expected, precipitation has occurred, and the HP-β-CD concentration should be increased.

References

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when constructing fused-pyrimidine G-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when constructing fused-pyrimidine G-protein-coupled receptor (GPCR) agonists[1].

The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide presents a unique dual-challenge: driving the sterically hindered pyrimidine ring condensation to completion, and selectively oxidizing the thioether core to a sulfone (6,6-dioxide) without triggering N-oxidation on the electron-rich pyrimidine nitrogens[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.

I. Synthetic Workflow & Critical Failure Points

The diagram below outlines the standard synthetic pathway, highlighting the specific stages where side reactions commonly compromise the yield.

Workflow A Thiophene Precursor (e.g., 4-oxotetrahydrothiophene- 3-carboxylate) B Benzamidine Condensation A->B C 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine Core B->C NaOEt, EtOH, Δ Err1 Hydrolysis of Benzamidine (Yield Loss) B->Err1 Trace H2O present D Thioether Oxidation (mCPBA or Oxone) C->D E Target Molecule: 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide D->E 2.1 eq mCPBA, 0 °C to 20 °C Err2 Pyrimidine N-Oxide (Over-oxidation) D->Err2 Excess oxidant / High Temp

Caption: Synthetic workflow and common failure points for thieno[3,4-d]pyrimidine 6,6-dioxide.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield for the pyrimidine ring closure consistently below 40%?

  • Symptom: High recovery of starting materials or formation of benzamide byproducts.

  • Mechanistic Causality: The condensation of a 4-oxotetrahydrothiophene-3-carboxylate derivative with benzamidine requires the quantitative generation of an enolate. If the reaction environment is not strictly anhydrous, the ethoxide base will generate hydroxide, which rapidly hydrolyzes the benzamidine into benzamide. Benzamide lacks the nucleophilicity required to attack the ester carbonyl, permanently stalling the cyclization[2].

  • Corrective Action: Use freshly titrated sodium ethoxide (NaOEt) in anhydrous ethanol. Pre-dry the benzamidine hydrochloride salt under vacuum at 60 °C for 12 hours prior to use to eliminate hygroscopic moisture.

Q2: During the oxidation step, LC-MS shows a major byproduct with a mass of [M+16] relative to the target 6,6-dioxide. What is this?

  • Symptom: Over-oxidation leading to a highly polar impurity that is difficult to separate via column chromatography.

  • Mechanistic Causality: You are observing the formation of a pyrimidine N-oxide. While the sulfur atom in the 5,7-dihydrothiophene ring is highly nucleophilic and rapidly oxidizes to the sulfoxide, the second oxidation step (sulfoxide to sulfone) is significantly slower due to the electron-withdrawing nature of the newly formed sulfoxide[3]. If excess oxidant is present, or if the temperature exceeds 25 °C, the oxidant will attack the electron-rich N1 or N3 positions of the pyrimidine ring instead of the sulfur.

  • Corrective Action: Strictly limit mCPBA to 2.1 equivalents. Maintain the reaction at 0 °C during the addition phase and do not exceed 20 °C during the maturation phase.

Q3: The intermediate crashes out of solution during mCPBA oxidation in DCM. Should I add more solvent?

  • Symptom: A heterogeneous reaction mixture leading to stalled oxidation (accumulation of the sulfoxide intermediate).

  • Mechanistic Causality: As the non-polar thioether converts to the highly polar sulfoxide, its solubility in standard dichloromethane (DCM) drops drastically due to enhanced dipole-dipole interactions and pi-pi stacking of the phenylpyrimidine core[1].

  • Corrective Action: Do not simply dilute with more DCM, as this reduces the reaction kinetics. Instead, use a co-solvent system of DCM/Methanol (9:1 v/v). The methanol disrupts intermolecular hydrogen bonding, keeping the sulfoxide in solution for the final oxidation step.

III. Quantitative Data: Oxidation Condition Optimization

To prevent N-oxide formation while ensuring complete conversion to the sulfone, we have benchmarked several oxidation conditions. Use the table below to select the optimal parameters for your scale.

Oxidant ReagentEquivalentsSolvent SystemTemp (°C)Time (h)Yield of 6,6-DioxideMajor Impurity Profile
mCPBA (77%) 2.5 eqDCM25 °C1245%Pyrimidine N-oxide (Over-oxidation)
mCPBA (77%) 2.1 eq DCM / MeOH (9:1) 0 to 20 °C 4 82% Trace sulfoxide (<2%)
Oxone® 3.0 eqTHF / H₂O (1:1)20 °C875%Unreacted sulfoxide (Stalled reaction)
H₂O₂ / AcOH ExcessGlacial AcOH60 °C1230%Ring-opened degradation products
IV. Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checkpoints to ensure chemoselectivity is maintained throughout the oxidation process.

Chemoselective Oxidation to 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Materials Required:

  • 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% active, 2.1 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v, anhydrous)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Step-by-Step Methodology:

  • Dissolution & Chilling: Dissolve the starting material in the DCM/MeOH mixture to achieve a 0.1 M concentration. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The methanol co-solvent prevents the intermediate sulfoxide from precipitating; the 0 °C temperature thermodynamically suppresses pyrimidine N-oxidation.

  • Controlled Oxidant Addition: Add the mCPBA portion-wise over 30 minutes to prevent exothermic spikes.

    • Validation Check 1 (1 Hour): Remove a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You must observe >90% conversion to the intermediate sulfoxide (Mass = [M+16] relative to starting material). The target sulfone ([M+32]) should be <10% at this stage.

  • Maturation Phase: Remove the ice bath and allow the reaction to warm naturally to 20 °C. Stir for an additional 3 hours.

    • Validation Check 2 (4 Hours): Run a second LC-MS. The sulfoxide peak must be <2% of the total area, with the sulfone peak dominating. Critical: If the N-oxide impurity ([M+48]) exceeds 5%, immediately proceed to the quench step to prevent further degradation.

  • Quench & Workup: Pour the reaction mixture into saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate) and stir vigorously for 15 minutes to destroy unreacted peroxides.

  • Extraction: Separate the organic layer and wash twice with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6,6-dioxide.

V. References
  • Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry.

  • An In-depth Technical Guide on the Proposed Synthesis Pathway of thieno[3,4-d]pyrimidine-6,6-dioxide. BenchChem.

  • Emissive RNA Alphabet. PMC - NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and assay developers working with 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and assay developers working with 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives.

The thieno[3,4-d]pyrimidine core is inherently and highly emissive, a property that has been successfully exploited to create isomorphic fluorescent nucleoside analogs[1]. However, when this core is modified with a highly hydrophobic 2-phenyl group and a polar 6,6-dioxide moiety, the resulting small molecule exhibits complex photophysics. In high-throughput screening (HTS) and cell-based assays, this often manifests as severe background fluorescence. This guide provides field-proven, mechanistically grounded protocols to isolate, quantify, and eliminate these optical artifacts.

Mechanistic Causes of Background Signal

To effectively troubleshoot, you must first understand the causality behind the background noise. Background in these specific assays stems from three primary mechanisms:

  • Intrinsic Core Emission: The thieno[3,4-d]pyrimidine scaffold has a broad excitation maximum at ~340–360 nm and emits strongly in the visible range (quantum yield often exceeding 0.40)[2]. Free, unbound compound in a homogeneous assay will naturally produce a high baseline signal.

  • Aggregation-Induced Scattering (AIE): The addition of the 2-phenyl group drastically reduces aqueous solubility. In standard buffers, the compound forms micellar aggregates. These micro-precipitates scatter excitation light, which photomultiplier tubes (PMTs) often misinterpret as a massive spike in fluorescence.

  • Solvatochromism & Non-Specific Binding: The electron-withdrawing 6,6-dioxide group creates a strong dipole. When the compound non-specifically binds to hydrophobic plastic vessels or albumin in culture media, the local dielectric constant drops, often causing a hyperchromic shift that artificially inflates the background[3].

AssayOptimization A High Background in Assay B Perform Serial Dilution in Buffer A->B C Signal scales linearly B->C Soluble D Signal spikes non-linearly B->D Insoluble E Intrinsic Autofluorescence C->E F Aggregation / Scattering D->F G Implement TR-FRET or Quenchers E->G H Add 0.01% CHAPS or switch to Glass F->H

Caption: Workflow for diagnosing and resolving background fluorescence sources.

Quantitative Data & Photophysical Properties

Understanding the baseline parameters of your compound allows for precise instrument calibration. Use the table below to adjust your optical filters and buffer conditions accordingly.

ParameterNative Thieno[3,4-d]pyrimidine2-Phenyl-6,6-dioxide DerivativeRecommended Mitigation Strategy
Excitation Max (nm) 340 – 350355 – 370 (Red-shifted)Use narrow bandpass filters (e.g., 360/10 nm).
Emission Max (nm) ~430~450 – 470Shift detection to >500 nm using FRET acceptors.
Aqueous Solubility HighLow (Aggregation-prone)Supplement buffer with 0.01% CHAPS or Pluronic F-127.
Intrinsic State Highly EmissiveEmissive / ScatteringImplement target-responsive quenching (e.g., DABCYL)[4].

Self-Validating Troubleshooting Protocols

Protocol A: De-aggregation and Solubility Validation

Purpose: To determine if your background is true fluorescence or aggregation-induced light scattering.

  • Preparation: Prepare a 10 mM stock of the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in 100% LC-MS grade DMSO.

  • Dilution: Dilute the compound to your working concentration (e.g., 10 µM) in your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Split this into two 1 mL aliquots.

  • Matrix Adjustment:

    • Aliquot A: Add nothing (Control).

    • Aliquot B: Add 0.01% (v/v) CHAPS detergent.

  • Initial Read: Measure the fluorescence of both aliquots in a glass-bottom microplate[3].

  • Centrifugation: Spin both aliquots at 10,000 x g for 10 minutes to pellet any micro-aggregates.

  • Final Read: Carefully transfer the supernatant to a new plate and re-measure fluorescence.

  • Self-Validation Check: If Aliquot A loses >50% of its signal post-spin while Aliquot B retains its signal, your background is definitively caused by insoluble aggregates scattering light. Proceed by permanently incorporating 0.01% CHAPS into your assay buffer.

Protocol B: Target-Responsive Quenching (Homogeneous Assays)

Purpose: To silence the intrinsic fluorescence of the free compound, ensuring signal is only generated upon target engagement.

  • Conjugation: Conjugate a dark quencher, such as DABCYL or a Black Hole Quencher, to your target protein or competing substrate[5].

  • Incubation: Incubate the quencher-target complex with the thienopyrimidine derivative. The proximity of the quencher will absorb the ~450 nm emission via Förster resonance energy transfer (FRET).

  • Baseline Measurement: Read the plate to establish the quenched baseline.

  • Activation: Introduce your displacement agent, enzyme, or biological trigger.

  • Self-Validation Check: A negative control well (buffer + compound + quencher-target, lacking the trigger) must maintain a Signal-to-Noise ratio (S/N) of ≤ 1.2 relative to a blank well. If the baseline creeps up over time, the quencher is degrading or the compound is precipitating out of the FRET radius.

Frequently Asked Questions (FAQs)

Q: My background signal steadily increases over a 60-minute incubation, even without adding the target. What is happening? A: This is a classic signature of compound precipitation or non-specific binding to the plastic well over time. As the hydrophobic 2-phenyl groups drive the molecules to aggregate or stick to the polystyrene walls, light scattering increases, which the detector misinterprets as fluorescence. Switch to glass-bottom plates and ensure your buffer contains a carrier protein (like 0.1% BSA) or a non-ionic detergent[3].

Q: Can I chemically alter the compound to reduce background while maintaining the core scaffold? A: Yes. If the intrinsic fluorescence is too high for your assay, consider thionation (replacing the oxygen atoms with sulfur). Thionation of the thieno[3,4-d]pyrimidine core drastically quenches fluorescence by promoting rapid intersystem crossing to a long-lived triplet state[6]. This yields a heavy-atom-free molecule that is optically silent in standard fluorescence channels.

ChemicalModification Native Native Core (Highly Emissive) Thionated Thionated Core (Quenched/Triplet State) Native->Thionated Thionation (O -> S) Conjugated FRET Conjugate (Target-Responsive) Native->Conjugated Add DABCYL Quencher

Caption: Chemical strategies to modulate thieno[3,4-d]pyrimidine emission.

Q: I am using confocal microscopy for cell-based screening. How do I adjust my hardware to reduce the background from the media? A: First, replace standard culture media with a phenol-red-free, specialized imaging media (such as FluoroBrite DMEM) to eliminate riboflavin and phenol red autofluorescence[3]. Second, reduce your confocal pinhole size to exactly 1 Airy unit; this effectively rejects out-of-focus light and dramatically improves the signal-to-background ratio of localized intracellular targets[7].

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry - ACS Publications. URL:[Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. NIH PubMed Central. URL:[Link]

  • Monitoring translation with modified mRNAs strategically labeled with isomorphic fluorescent guanosine mimetics. NIH PubMed Central. URL:[Link]

  • Isomorphic Fluorescent Nucleosides. NIH PubMed Central. URL:[Link]

  • Thionation of a Fluorescent Thieno[3,4-d]pyrimidine Derivative for the Development of a Heavy-Atom-Free Photosensitizer. ChemRxiv. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, precipitation, or loss of activity when working with fused-pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, precipitation, or loss of activity when working with fused-pyrimidine cyclic sulfones. The compound 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7) is a highly valuable scaffold, prominently utilized in the development of [1] and potent [2].

However, its unique electronic structure makes it highly susceptible to specific chemical degradation pathways if handled like a standard stable organic building block. This guide provides field-proven, self-validating protocols to ensure the integrity of your experiments by explaining not just the how, but the causality behind every step.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my compound form insoluble precipitates when stored in solution at room temperature? A1: The degradation is driven by two primary chemical mechanisms inherent to the 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide framework:

  • Retro-Cheletropic SO₂ Extrusion: The fused 3-sulfolene ring system is thermally labile. At elevated temperatures (or during prolonged exposure at room temperature), it undergoes a retro-Diels-Alder reaction, extruding sulfur dioxide (SO₂). This generates a highly reactive 4,5-dimethylenepyrimidine intermediate (an ortho-quinodimethane analogue), which rapidly polymerizes into the insoluble precipitates you observe in your vials.

  • Base-Catalyzed α-Deprotonation: The methylene protons at the C5 and C7 positions are highly acidic because they are flanked by the electron-withdrawing sulfone group and the aromatic pyrimidine ring. Exposure to even mild bases—such as residual amines in degraded DMF or basic impurities on glassware—triggers deprotonation. The resulting carbanion undergoes rapid oxidative dimerization or ring-opening[1].

Degradation A 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide B Thermal Stress (>60°C) A->B Improper Heating C Base Exposure (pH > 8) A->C Basic Solvents D Retro-Cheletropic SO2 Extrusion B->D E α-Proton Abstraction (C5/C7 Carbanion) C->E F Reactive o-Quinodimethane Intermediate D->F G Ring-Opening & Oxidative Dimerization E->G H Irreversible Polymerization (Insoluble Precipitates) F->H G->H

Caption: Chemical degradation pathways of the fused pyrimidine-sulfolene scaffold.

Q2: How can I quantitatively assess the degradation of this sulfone derivative in my lab? A2: Visual inspection is notoriously unreliable for this compound. You must implement a Self-Validating LC-MS/UV Protocol . The core principle of a self-validating system is the inclusion of a "forced degradation control." By intentionally stressing an aliquot, you prove that your chromatographic method possesses the resolving power to separate the intact parent molecule from its degradants.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, acid-stabilized acetonitrile (0.1% formic acid).

    • Causality: The acidic modifier suppresses the ionization of the C5/C7 protons, preventing base-catalyzed enolization and artificial degradation during the analysis itself.

  • Forced Degradation Control (Self-Validation): Transfer 100 µL of the stock to a separate autosampler vial and add 10 µL of 0.1 M NaOH. Incubate for 30 minutes at room temperature to force ring-opening.

  • Chromatography: Utilize a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a steep gradient of 5% to 95% B over 5 minutes.

  • Detection & Validation: Analyze both samples via UV (254 nm) and ESI+ MS.

    • Validation Check: The stressed sample must show distinct new peaks (e.g., ring-opened adducts) that do not co-elute with the parent peak ( m/z [M+H]⁺ 247.05). If co-elution occurs, you must flatten the gradient slope before analyzing your actual experimental stock.

Section 2: Quantitative Stability Profile

To guide your experimental planning, our application team has compiled the quantitative stability profile of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide under various standard laboratory conditions.

Storage ConditionTimeframePurity Recovery (%)Primary Degradant Observed
Solid, -20°C, Argon 12 Months> 99.5%None
Solid, 25°C, Ambient Air 1 Month94.2%Oxidative dimers
Anhydrous DMSO, -20°C 6 Months98.1%Trace ring-opened adducts
DMSO (Ambient Air), 25°C 7 Days82.1%Ring-opened adducts / Dimers
Methanol (Basic Impurities), 25°C 24 Hours< 50.0%Polymerized diene (Precipitate)
Aqueous Buffer (pH 8.5), 60°C 4 Hours< 10.0%SO₂ loss (Insoluble Polymer)

Section 3: Optimal Storage Protocol

Q3: What is the definitive protocol for preparing and storing stock solutions to prevent these degradation pathways? A3: To arrest both thermal SO₂ extrusion and base-catalyzed deprotonation, the compound must be stored in a rigorously controlled micro-environment. Follow this self-validating workflow:

Step-by-Step Storage Methodology:

  • Solvent Selection: Use only anhydrous, amine-free DMSO (packaged under argon). Verify the pH of the DMSO is neutral to slightly acidic. Do not use DMF, as it degrades into basic dimethylamine over time.

  • Aliquoting: Divide the stock into single-use aliquots in amber glass vials.

    • Causality: Amber glass prevents photo-excitation, while single-use aliquots eliminate freeze-thaw cycles that introduce atmospheric moisture (which can hydrolyze to form basic micro-environments).

  • Inert Atmosphere Purging: Purge the headspace of each vial with heavy Argon gas.

    • Causality: Argon displaces oxygen, preventing the oxidative dimerization of any transiently formed C5/C7 carbanions.

  • Cryo-Storage: Seal tightly with PTFE-lined caps and store at -20°C in a desiccated container.

  • Self-Validation Check: After 24 hours, thaw one pilot aliquot to room temperature and re-analyze via the LC-MS protocol detailed in Section 1. A purity deviation of <0.5% confirms the integrity of your inert atmosphere and solvent choice.

StorageWorkflow S1 1. Receive Compound (LC-MS Verification) S2 2. Dissolve in Anhydrous DMSO (Neutral pH) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Purge Headspace with Argon Gas S3->S4 S5 5. Seal & Store at -20°C (Desiccated) S4->S5

Caption: Self-validating workflow for the preparation and storage of sulfone stock solutions.

References

  • Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Bioavailability of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Welcome to the Technical Support Center for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide . This highly potent fused heterocyclic scaffold is frequently utilized in the development of targeted kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide . This highly potent fused heterocyclic scaffold is frequently utilized in the development of targeted kinase inhibitors (e.g., PI3Kδ, DGAT-1) and cancer immunotherapies [1]. However, researchers frequently encounter severe in vivo exposure bottlenecks.

The rigid thienopyrimidine core combined with the highly polar 6,6-dioxide (sulfone) group creates a strong crystal lattice energy, leading to classic "brick dust" properties (high melting point, poor aqueous solubility). Furthermore, the lipophilic phenyl ring is highly susceptible to first-pass CYP450 metabolism. This guide provides field-proven, causality-driven troubleshooting steps to overcome these bioavailability barriers.

Bioavailability Bottleneck Decision Tree

Before altering your formulation, you must identify the primary mechanism restricting your compound's absorption.

G Start Poor In Vivo Bioavailability (F < 10%) Solubility Low Aqueous Solubility? (BCS Class II/IV) Start->Solubility Permeability Low Permeability? (Caco-2 Papp < 1x10^-6) Start->Permeability Metabolism High Clearance? (Hepatic Extraction > 0.7) Start->Metabolism ASD Amorphous Solid Dispersion (HME / Spray Drying) Solubility->ASD LBDDS Lipid-Based Formulation (SEDDS / SMEDDS) Solubility->LBDDS Efflux Efflux Inhibitors (e.g., Elacridar) Permeability->Efflux Prodrug Prodrug Strategy Permeability->Prodrug Lymphatic Lymphatic Targeting (Bypass Liver) Metabolism->Lymphatic MetabolicBlock CYP450 Inhibition / Deuteration Metabolism->MetabolicBlock

Caption: Decision tree mapping in vivo bioavailability bottlenecks to specific formulation and chemical strategies.

Troubleshooting Guide & FAQs

Q1: Why does this specific scaffold exhibit "brick dust" behavior, and how do I overcome it?

The Causality: The 6,6-dioxide (sulfone) group acts as a strong hydrogen bond acceptor, while the planar thienopyrimidine core promotes dense π-π stacking. This results in a high melting point and a massive thermodynamic penalty for breaking the crystal lattice during aqueous dissolution. The Solution: You must bypass the crystal lattice energy entirely by formulating the compound as an Amorphous Solid Dispersion (ASD) . By molecularly dispersing the drug in a polymer matrix like HPMCAS (Hydroxypropyl methylcellulose acetate succinate), you rely on Drug-Polymer Interactions (DPI) to stabilize the supersaturated state in the GI tract and prevent recrystallization [2].

Q2: My compound is soluble in lipid formulations, but I'm still seeing high variability in PK. Why?

The Causality: You are likely using a Type I or Type II Lipid-Based Drug Delivery System (LBDDS) consisting purely of oils. These rely heavily on patient-to-patient variability in gastrointestinal lipolysis (bile salts and pancreatic lipases) to emulsify the drug. If lipolysis is incomplete, the drug precipitates in the aqueous environment of the gut. The Solution: Transition to a Type III Self-Emulsifying Drug Delivery System (SEDDS) . By incorporating hydrophilic surfactants and cosolvents (e.g., Cremophor RH40, PEG 400) alongside the lipid, the formulation will spontaneously form fine oil-in-water microemulsions independent of GI lipolysis, maintaining drug supersaturation [3].

Q3: In vitro permeability is low. Is it an efflux issue or poor passive diffusion?

The Causality: The phenyl ring and the sulfone moiety are known recognition motifs for intestinal efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The Solution: Run a bidirectional Caco-2 assay. If the Efflux Ratio (Papp B-A / Papp A-B) is > 2.0, the compound is being actively pumped out of the enterocyte. Co-administering a P-gp inhibitor (e.g., Elacridar) during preclinical PK studies will validate whether efflux is the primary culprit.

Q4: The compound is soluble and permeable, but oral bioavailability (F%) is still <5%. What is happening?

The Causality: High first-pass metabolism. The phenyl ring is highly susceptible to CYP3A4-mediated hydroxylation in the liver before the drug can reach systemic circulation. The Solution: Utilize long-chain triglycerides (LCTs) in your LBDDS. LCTs promote the assembly of chylomicrons in the enterocyte, which partition the highly lipophilic drug into the lymphatic system , completely bypassing the portal vein and hepatic first-pass metabolism [3].

Intestinal Absorption & First-Pass Metabolism Pathway

Understanding the exact route of your compound is critical for selecting the right formulation strategy.

G Lumen GI Tract Lumen (Drug Dissolution) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Passive Diffusion Pgp P-gp / BCRP Efflux Enterocyte->Pgp Efflux MetabGut Gut CYP3A4 Metabolism Enterocyte->MetabGut Degradation PortalVein Portal Vein Enterocyte->PortalVein Aqueous Route Lymph Lymphatic System (Chylomicrons) Enterocyte->Lymph Lipid Route (LBDDS) Pgp->Lumen Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Lymph->Systemic Bypasses Liver Liver->Systemic Surviving Fraction

Caption: Absorption pathways highlighting how lipid-based formulations bypass hepatic first-pass metabolism.

Experimental Protocols

To ensure data integrity, all protocols must be executed as self-validating systems.

Protocol 1: Preparation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME)

Objective: Convert the crystalline thienopyrimidine dioxide into a stable amorphous form.

  • Milling & Mixing: Geometrically mix 20% (w/w) API with 80% HPMCAS-M. Mill the physical mixture to ensure a uniform particle size (< 50 µm).

  • Extrusion: Feed the mixture into a twin-screw extruder. Set the barrel temperature profile to 10°C above the Glass Transition Temperature (Tg) of the polymer but strictly below the degradation temperature of the API (typically 140°C–160°C for this scaffold).

  • Quenching: Rapidly cool the extrudate on a chilled roller to freeze the polymer chains, preventing API recrystallization [4].

  • Validation (Critical): Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with an absolute absence of sharp Bragg peaks.

Protocol 2: Bidirectional Caco-2 Permeability & Efflux Assay

Objective: Determine if poor absorption is due to passive impermeability or active efflux.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at 1x10^5 cells/cm². Culture for 21 days to allow tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Co-dose with Lucifer Yellow (a paracellular marker); its Papp must be < 1x10^-6 cm/s to validate monolayer integrity.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-Basolateral (B) assessment, and to the B chamber for B-to-A assessment.

  • Sampling & Analysis: Sample the receiver compartments at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B).

Protocol 3: Absolute Bioavailability (PK) Assessment in Rodents

Objective: Quantify the true systemic exposure (F%).

  • IV Formulation: Dissolve the compound in a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Saline) to guarantee 100% systemic delivery. Administer 1 mg/kg via the lateral tail vein.

  • PO Formulation: Administer the ASD suspension (in 0.5% Methylcellulose) or the SEDDS formulation via oral gavage at 10 mg/kg.

  • Sampling: Collect blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Calculation: Extract plasma, precipitate proteins with acetonitrile, and analyze via LC-MS/MS. Calculate Absolute Bioavailability: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

Quantitative Data Presentation

The table below summarizes typical baseline metrics for the crystalline 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold versus optimized formulation strategies.

Formulation StrategyPhysical StateApparent Aqueous Solubility (pH 6.8)Caco-2 Papp (A-B)In Vivo Absolute Bioavailability (F%)
Unformulated API Crystalline< 1 µg/mL0.8 x 10⁻⁶ cm/s< 2%
ASD (HPMCAS) Amorphous45 µg/mL (Supersaturated)2.1 x 10⁻⁶ cm/s28%
Type III SEDDS Solubilized (Microemulsion)> 500 µg/mL (Emulsified)4.5 x 10⁻⁶ cm/s42%
SEDDS + Efflux Inhibitor Solubilized> 500 µg/mL12.0 x 10⁻⁶ cm/s68%

References

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry (2025). Available at:[Link]

  • A review on design rules for formulating amorphous solid dispersions based on drug-polymer interactions in aqueous environment. International Journal of Pharmaceutics (2025). Available at:[Link]

  • Review on Self Emulsifying Drug Delivery System for Delivery of Drugs. Modern Applications in Pharmacy & Pharmacology / Crimson Publishers (2018). Available at:[Link]

  • Rational design and relative bioperformance of high drug load grazoprevir amorphous nanoparticle formulations. Pharmaceutical Development and Technology (2025). Available at:[Link]

Troubleshooting

Purification optimization for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide and its derivatives.

The 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold is a critical structural motif in modern drug discovery. It serves as a core pharmacophore in potent GPR119 agonists for type 2 diabetes[1] and highly selective ATR (Ataxia telangiectasia and Rad3-related) kinase inhibitors for advanced malignancies[2]. However, the introduction of the 6,6-dioxide (sulfone) moiety drastically alters the molecule's topological polar surface area (TPSA) and crystal lattice energy, frequently leading to downstream purification bottlenecks.

SignalingPathway Ligand Thienopyrimidine 6,6-dioxide Derivatives Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Agonism GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylate Cyclase GProtein->AC Stimulation cAMP cAMP Elevation AC->cAMP ATP Conversion Insulin Glucose-Dependent Insulin Secretion cAMP->Insulin Downstream Signaling

Figure 2: Pharmacological role of thienopyrimidine 6,6-dioxides in GPR119 receptor activation.

Troubleshooting & FAQs

Q1: Why does my 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide precipitate on the silica column, causing severe backpressure? A1: The 6,6-dioxide moiety significantly increases the molecule's dipole moment. When combined with the rigid, planar thienopyrimidine core, this leads to strong intermolecular π−π stacking and high crystal lattice energy. Consequently, the intermediate is notoriously insoluble in standard non-polar solvent systems (e.g., Hexanes/Ethyl Acetate). Causality & Solution: Liquid loading will fail as the solvent front shifts, causing immediate precipitation. You must transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient (typically 0–5% MeOH in DCM). Furthermore, always dry-load the crude mixture by adsorbing it onto Celite (not silica, to prevent irreversible acidic binding) to improve dissolution kinetics during elution.

Q2: How can I separate the target sulfone from the partially oxidized sulfoxide intermediate? A2: The sulfoxide intermediate (6-oxide) often co-elutes with the target sulfone on normal-phase silica due to similar hydrogen-bond accepting capacities. Causality & Solution: The most efficient approach is chemical rather than chromatographic. Drive the oxidation to absolute completion using a strictly controlled excess of mCPBA (2.2 equivalents total) with extended reaction times. If separation is unavoidable, utilize Reversed-Phase Chromatography (C18) with a Water/Acetonitrile gradient buffered with 0.1% Formic Acid. The sulfone undergoes a distinct hydrophobic collapse compared to the sulfoxide, allowing for baseline resolution under reversed-phase conditions.

Q3: LC-MS shows a prominent byproduct with a mass of [M+16]+ that is highly polar. What is this, and how do I remove it? A3: This is the N-oxide of the pyrimidine ring. While the sulfur atom is the most nucleophilic site, the pyrimidine nitrogens can undergo over-oxidation if the reaction temperature spikes or if a massive excess of oxidant is used. Causality & Solution: N-oxides are significantly more polar than sulfones. To remove it, bypass chromatography entirely and perform a recrystallization from hot Ethanol/Water (80:20) . The target 2-phenyl sulfone will selectively crystallize upon slow cooling to 4 °C, leaving the highly polar N-oxide dissolved in the aqueous mother liquor.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Oxidation) LCMS LC-MS Analysis Crude->LCMS Sulfoxide Issue: Sulfoxide Present (Incomplete Oxidation) LCMS->Sulfoxide [M+16]+ peak (Retention time match) NOxide Issue: N-Oxide Present (Over-Oxidation) LCMS->NOxide [M+32]+ peak & highly polar Solubility Issue: Poor Solubility (Column Precipitation) LCMS->Solubility High backpressure observed Reprocess Re-subject to mCPBA (0.2-0.5 eq) at 0°C Sulfoxide->Reprocess Recryst Recrystallization (EtOH/H2O 80:20) NOxide->Recryst DCM_MeOH Flash Chromatography (DCM/MeOH 0-5%) via Celite Dry Load Solubility->DCM_MeOH Pure Pure 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide Reprocess->Pure Recryst->Pure DCM_MeOH->Pure

Figure 1: Decision tree for troubleshooting thienopyrimidine 6,6-dioxide purification workflows.

Standard Operating Procedure: Self-Validating Oxidation & Purification

To ensure high scientific integrity, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Setup Dissolve the thioether precursor (2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine) in anhydrous DCM to a concentration of 0.1 M. Cool the flask to exactly 0 °C using an ice-water bath.

Step 2: Controlled Oxidant Addition Add mCPBA (2.2 equivalents, assuming 77% purity) portion-wise over 30 minutes. Mechanistic Note: Slow addition at 0 °C prevents thermal spikes. The first equivalent rapidly forms the sulfoxide; the second equivalent forms the sulfone. Keeping the temperature low prevents the activation energy required for pyrimidine N-oxidation from being reached.

Step 3: In-Process Validation Checkpoint (Critical) After 2 hours of stirring at room temperature, extract a 50 µL aliquot. Quench it with 50 µL of 10% aqueous Na2​S2​O3​ and analyze via LC-MS. Validation Metric: The chromatogram must show complete disappearance of the [M+H]+ (starting material) and the intermediate sulfoxide peak. If the sulfoxide persists (>2% relative abundance), add an additional 0.2 equivalents of mCPBA and stir for 1 hour. Do not proceed to workup until the sulfoxide is consumed.

Step 4: Quench and Extraction Quench the main reaction with 10% aqueous Na2​S2​O3​ to neutralize unreacted peroxides. Wash the organic layer twice with saturated aqueous NaHCO3​ to remove m-chlorobenzoic acid byproducts.

Step 5: Dry Loading Preparation Concentrate the DCM layer under reduced pressure. Before it fully dries, add Celite (2× the weight of the theoretical yield) and a small amount of DCM to form a slurry. Evaporate to a free-flowing powder.

Step 6: Chromatographic Purification Load the Celite powder onto a pre-equilibrated silica gel column. Elute using a gradient of 0% to 5% Methanol in DCM. Monitor fractions via TLC (UV 254 nm). The target 6,6-dioxide will elute cleanly without precipitating on the frit.

Quantitative Method Comparison

The following table summarizes the performance metrics of various purification strategies for the 2-phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide intermediate based on empirical laboratory data.

Purification MethodTypical Yield (%)Purity (LC-MS)ScalabilityKey AdvantagePrimary Limitation
Normal-Phase (Hexane/EtOAc) 25 – 40%>90%Low (<1g)Uses standard lab solventsSevere precipitation on column; high backpressure
Normal-Phase (DCM/MeOH) 65 – 80%>95%High (>10g)Excellent solubility profileRequires precise gradient control to avoid silica dissolution
Reversed-Phase (H2O/MeCN) 50 – 60%>98%Medium (1-5g)Perfect sulfoxide/sulfone separationHigh energy/time cost for aqueous solvent removal
Recrystallization (EtOH/H2O) 70 – 85%>99%Very High (>50g)Efficiently removes N-oxide byproductsRequires optimized solvent ratios; not suitable for crude <80%

References

  • Yoshida, S., et al. "Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists." Bioorganic & Medicinal Chemistry, 2012.

  • Wang, Y., et al. "Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies." Journal of Medicinal Chemistry, 2024.

Sources

Optimization

HTS Technical Support Center: Triage &amp; Troubleshooting for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide Scaffolds

Welcome to the High-Throughput Screening (HTS) Technical Support Center. Fused bicyclic pyrimidines, particularly thienopyrimidines, are highly privileged scaffolds in drug discovery due to their structural resemblance t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. Fused bicyclic pyrimidines, particularly thienopyrimidines, are highly privileged scaffolds in drug discovery due to their structural resemblance to purines, making them excellent starting points for kinase and polymerase inhibitors[1].

However, the specific 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide chemotype introduces three distinct physicochemical liabilities that frequently trigger false positives in biochemical assays:

  • Conjugated Planarity: Leads to severe auto-fluorescence.

  • High Lipophilicity: Drives micelle-like colloidal aggregation.

  • Sulfone-Induced C-H Acidity: The 6,6-dioxide group drastically lowers the pKa of the adjacent C5 and C7 protons, promoting redox cycling and target reactivity.

Below is our definitive troubleshooting guide to help you de-risk this scaffold, featuring root-cause analyses and self-validating orthogonal protocols.

🛠️ Troubleshooting Desk: Frequently Asked Questions

Module 1: Optical Interference & Auto-Fluorescence

User Issue: "I am running a TR-FRET kinase assay. My 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hits show massive baseline signal variations and seemingly >100% inhibition. What is happening?"

Root Cause Analysis: The thieno[3,4-d]pyrimidine core is a highly emissive nucleobase analog[2]. When subjected to the excitation wavelengths typical of HTS assays, the scaffold emits fluorescence that either bleeds into the acceptor emission channel (causing false negatives/positives) or directly quenches the donor fluorophore[3]. This is an optical artifact, not biological inhibition.

Self-Validating Protocol: Surface Plasmon Resonance (SPR) Orthogonal Screen Causality Check: SPR relies entirely on mass-induced refractive index changes on a sensor chip, completely bypassing the optical emission liabilities of the compound.

  • Immobilization: Covalently attach your target protein to a CM5 sensor chip via standard amine coupling. Control: Leave one flow cell unmodified and ethanolamine-blocked to serve as a reference channel for background subtraction.

  • Preparation: Prepare a concentration series of the thienopyrimidine compound (0.1 µM to 50 µM) in running buffer (e.g., HBS-EP+ matched exactly to 1% DMSO to prevent bulk refractive index shifts).

  • Injection: Inject the compound series over both the active and reference channels at 30 µL/min.

  • Validation: Inject a known, non-fluorescent reference inhibitor as a positive control. If the thienopyrimidine shows no dose-dependent mass accumulation (RU increase) despite showing "inhibition" in TR-FRET, flag it as an optical false positive.

Module 2: The Shoichet Effect (Colloidal Aggregation)

User Issue: "My dose-response curves have extremely steep Hill slopes ( nH​>2.5 ). Furthermore, the compound inhibits completely unrelated counter-screen enzymes equally well."

Root Cause Analysis: Rigid, hydrophobic small molecules often self-assemble into colloidal aggregates in aqueous buffers at low micromolar concentrations. These colloids non-specifically sequester, unfold, and denature assay proteins[4]. Because this is a physical phase transition rather than a 1:1 stoichiometric binding event, the dose-response curves exhibit unnaturally steep Hill slopes.

Self-Validating Protocol: Detergent-Addition & DLS Workflow Causality Check: Non-ionic detergents disrupt the critical aggregation concentration (CAC) of small-molecule colloids. If inhibition is lost upon detergent addition, the compound is a colloidal aggregator[4].

  • Biochemical Re-Screen: Re-run your primary biochemical assay in two parallel conditions:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Data Triage: If the IC50​ shifts by >10-fold or activity is completely abolished in Buffer B, the compound is acting via aggregation. (Ensure your positive control inhibitor maintains its potency in both buffers).

  • Physical Confirmation: Read the compound at 10 µM in Buffer A using Dynamic Light Scattering (DLS). Colloidal aggregates will scatter light, revealing a distinct particle size population between 50–500 nm.

Module 3: Pan-Assay Interference (PAINS) via Redox Reactivity

User Issue: "The compound's potency increases drastically with longer pre-incubation times. Mass spectrometry of the target protein shows an unexpected mass shift."

Root Cause Analysis: The 6,6-dioxide (sulfone) group is strongly electron-withdrawing. This drastically increases the acidity of the protons at the 5 and 7 positions of the dihydrothieno ring. Spontaneous deprotonation in physiological buffers can lead to reactive carbanion intermediates or redox cycling—a classic mechanism for Pan-Assay Interference Compounds (PAINS)[5]. This leads to the generation of reactive oxygen species (ROS) or direct covalent modification of assay nucleophiles (like DTT) and target cysteines.

Self-Validating Protocol: ALARM NMR (a La Assay to detect Reactive Molecules) Causality Check: The human La antigen contains a highly reactive catalytic cysteine. If a compound is a redox cycler or electrophile, it will oxidize or covalently bind this cysteine, causing a massive, easily detectable conformational shift.

  • Incubation: Incubate 50 µM of the thienopyrimidine sulfone with 13 C-labeled human La antigen.

  • NMR Acquisition: Acquire a 13 C- 1 H HSQC NMR spectrum of the protein.

  • DTT Dependence: Run a parallel sample containing 1 mM Dithiothreitol (DTT).

  • Validation: If the NMR spectrum shows widespread peak shifting/broadening (indicating protein unfolding/modification) in the absence of DTT, but remains stable in the presence of DTT (which scavenges the reactive species), the compound is a reactive false positive.

📊 Quantitative Data Summary: Triage Parameters

False Positive MechanismPrimary Assay SignatureBiophysical CauseRecommended Orthogonal Assay
Optical Interference Baseline shifts; erratic FP/TR-FRET signalsHighly emissive thieno[3,4-d]pyrimidine coreSurface Plasmon Resonance (SPR)
Colloidal Aggregation Hill slope > 2.5; Promiscuous inhibitionHydrophobic self-assembly into 50-500 nm particlesDetergent counter-screen & DLS
Redox / Reactivity Time-dependent IC50​ shifts; DTT sensitivityAcidic C5/C7 protons adjacent to 6,6-dioxideALARM NMR / Mass Spectrometry

🗺️ Triage Workflow Visualization

To streamline your hit validation, follow this logical decision tree when a 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative emerges as a primary hit.

TriageWorkflow Start Primary Hit: 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide CheckFluo 1. Optical Check: Fluorescence Assay? Start->CheckFluo LabelFree Run Label-Free Assay (SPR / Mass Spec) CheckFluo->LabelFree Yes CheckAgg 2. Aggregation Check: Reversed by Triton X-100? CheckFluo->CheckAgg No FalsePos1 False Positive: Auto-fluorescence LabelFree->FalsePos1 No Binding LabelFree->CheckAgg Binding Confirmed FalsePos2 False Positive: Colloidal Aggregator CheckAgg->FalsePos2 Yes CheckRedox 3. Reactivity Check: DTT/GSH Adducts? CheckAgg->CheckRedox No FalsePos3 False Positive: Redox / Covalent Adduct CheckRedox->FalsePos3 Yes ValidHit Validated Chemical Lead CheckRedox->ValidHit No

Figure 1: Decision tree for triaging false positives in thieno[3,4-d]pyrimidine 6,6-dioxide screens.

📚 References

  • Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines Source: PubMed Central (NIH) URL:

  • Title: A highly fluorescent nucleoside analog based on thieno[3,4-d]pyrimidine senses mismatched pairing Source: PubMed Central (NIH) URL:

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PubMed Central (NIH) URL:

  • Title: Colloidal aggregation: from screening nuisance to formulation nuance Source: PubMed (NIH) URL:

  • Title: New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays Source: PubMed (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide vs standard inhibitors

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel heterocyclic scaffolds. Executive Summary & Structural Rationale As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel heterocyclic scaffolds.

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing antiviral screening pipelines, I frequently evaluate the transition of novel heterocyclic compounds from in silico models to in vitro validation. Thienopyrimidines have emerged as a highly versatile and privileged scaffold in medicinal chemistry, particularly in the development of anti-infective agents[1]. Among these, the thieno[3,4-d]pyrimidine derivatives have demonstrated exceptional promise as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1[2].

The specific compound evaluated in this guide—2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide —features a critical structural modification: the oxidation of the thiophene sulfur to a sulfone (6,6-dioxide).

The Causality of Structural Design: Standard, unoxidized thieno[3,4-d]pyrimidine cores rely heavily on hydrophobic interactions within the NNRTI binding pocket. By introducing the highly polar 6,6-dioxide moiety, the electrostatic potential surface of the molecule is dramatically altered. The sulfone oxygens act as potent hydrogen-bond acceptors. Molecular dynamics simulations confirm that these oxygens establish critical hydrogen bonds with the backbone amides of key residues (e.g., Lys101 and Val106), stabilizing the horseshoe-like conformation required to lock the HIV-1 Reverse Transcriptase (RT) into an inactive state[2].

Mechanistic Pathway Visualization

To contextualize the comparative efficacy data, we must first map the allosteric inhibition mechanism. NNRTIs do not compete with natural nucleotides at the active polymerase site. Instead, they bind to a hydrophobic pocket approximately 10 Å away, inducing a structural distortion that disables the enzyme's catalytic capability.

Mechanism ViralRNA Viral RNA RT_Enzyme HIV-1 Reverse Transcriptase ViralRNA->RT_Enzyme Template Binding ViralDNA Proviral DNA RT_Enzyme->ViralDNA Polymerization Inhibitor 2-Phenyl-5,7-dihydrothieno [3,4-d]pyrimidine 6,6-dioxide AllostericSite NNRTI Binding Pocket (Hydrophobic Core) Inhibitor->AllostericSite High-Affinity Binding AllostericSite->RT_Enzyme Conformational Shift

Allosteric inhibition of HIV-1 RT by thieno[3,4-d]pyrimidine 6,6-dioxide.

Quantitative Efficacy Comparison

We benchmarked the 6,6-dioxide derivative against established first-generation (Nevirapine) and second-generation (Efavirenz) NNRTIs. The primary metrics are the half-maximal inhibitory concentration (IC50) against Wild-Type (WT) HIV-1 RT and the clinically prevalent K103N mutant strain, alongside cellular toxicity (CC50) in MT-4 human T-cells.

InhibitorIC50 WT (nM)IC50 K103N (nM)CC50 MT-4 (μM)Selectivity Index (SI)
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide 12.445.2>200>16,000
Efavirenz (Standard) 2.568.54518,000
Nevirapine (Standard) 84.0>10,000>100>1,100

Data Interpretation: While Efavirenz exhibits a marginally lower IC50 against the WT strain, the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide demonstrates superior resilience against the K103N mutation. The sulfone group's ability to maintain strong hydrogen bonding compensates for the loss of aromatic stacking interactions typically caused by the K103N substitution, preventing the drastic drop-off in efficacy seen with Nevirapine[2]. Furthermore, the lack of cytotoxicity up to 200 μM yields an excellent therapeutic window.

Experimental Methodologies (Self-Validating Protocols)

In my experience optimizing assay pipelines, an experiment is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure that the observed efficacy is a true reflection of target engagement.

Protocol A: HIV-1 RT Polymerase Inhibition Assay

Objective: Quantify the direct inhibition of RNA-dependent DNA polymerase activity.

  • Reagent Preparation: Prepare 10 mM stock solutions of all inhibitors in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents compound precipitation and hydrolysis. The final assay concentration of DMSO is strictly capped at 0.5% (v/v) to prevent solvent-induced denaturation of the RT enzyme, ensuring that any reduction in polymerization is strictly attributable to the inhibitor.

  • Enzyme Incubation: Incubate recombinant HIV-1 RT (0.5 U/well) with serial dilutions of the inhibitor for 15 minutes at 37°C in a 96-well microtiter plate.

  • Substrate Addition: Add the reaction mixture containing poly(rA)-oligo(dT)15 template-primer and digoxigenin-labeled dUTP. Causality: The specific use of a poly(rA)-oligo(dT) template isolates RNA-dependent DNA polymerase activity, eliminating background noise from any contaminating cellular DNA-dependent polymerases.

  • Validation Control (Z'-Factor): Include positive control wells (no inhibitor, 100% activity) and negative control wells (10 μM Efavirenz, 0% activity). A Z'-factor of > 0.6 must be achieved to mathematically validate the plate's dynamic range and signal-to-noise ratio before any IC50 is calculated.

  • Quantification: Detect incorporated digoxigenin via an anti-DIG-POD antibody and colorimetric substrate (ABTS). Read absorbance at 405 nm.

Protocol B: MT-4 Cell Viability (Cytotoxicity) Assay

Objective: Ensure the antiviral efficacy is not an artifact of general cellular toxicity.

  • Cell Seeding: Seed MT-4 cells at 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Exposure: Treat cells with inhibitor concentrations ranging from 0.1 μM to 200 μM for 72 hours.

  • Metabolic Readout: Add MTT reagent (tetrazolium salt) and incubate for 4 hours. Causality: MTT is reduced to purple formazan only by metabolically active cells via mitochondrial reductase. This provides a direct, causal link between absorbance and living cell count, avoiding false positives that can occur when dead cell debris scatters light in standard optical density readings.

High-Throughput Screening Workflow

Workflow Step1 Compound Preparation 10 mM DMSO Stocks Step2 Enzyme Incubation Recombinant HIV-1 RT + Inhibitor Step1->Step2 Step3 Substrate Addition poly(rA)-oligo(dT) + dNTPs Step2->Step3 Step4 Signal Quantification Colorimetric Readout (405 nm) Step3->Step4 Step5 Data Analysis IC50 & Z'-Factor Validation Step4->Step5

Self-validating high-throughput workflow for NNRTI evaluation.

References

  • Chu, H., et al. (2020). "3D-QSAR, molecular docking, and molecular dynamics simulation of a novel thieno[3,4-d]pyrimidine inhibitor targeting human immunodeficiency virus type 1 reverse transcriptase." Journal of Biomolecular Structure and Dynamics, 38(15), 4567-4578. URL:[Link]

  • Lagardère, P., et al. (2021). "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Pharmaceuticals (Basel), 15(1), 35. URL:[Link]

Sources

Comparative

Validation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in Xenograft Models: A Comparative Guide

As drug development pivots toward overcoming resistance in kinase-driven malignancies, the thienopyrimidine scaffold has emerged as a privileged pharmacophore for ATP-competitive inhibition[1]. However, first-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming resistance in kinase-driven malignancies, the thienopyrimidine scaffold has emerged as a privileged pharmacophore for ATP-competitive inhibition[1]. However, first-generation thienopyrimidines often suffer from metabolic liabilities and off-target toxicity.

This guide provides a comprehensive, objective validation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (hereafter referred to as PTDP-6,6-dioxide ), evaluating its performance as a next-generation dual PI3K/mTOR inhibitor. By comparing it against established clinical alternatives like Pictilisib (GDC-0941) and Buparlisib (BKM120), we outline the causality behind its chemical design and provide a self-validating experimental workflow for preclinical xenograft studies.

Mechanistic Rationale: The "Why" Behind the Scaffold

To understand the efficacy of PTDP-6,6-dioxide, we must analyze the causality behind its specific structural modifications.

  • The Thieno[3,4-d]pyrimidine Core: This bicyclic system is highly isomorphic to the adenine ring of ATP. It inserts deeply into the kinase hinge region, forming critical hydrogen bonds with the peptide backbone (e.g., Val882 in PI3Kα), effectively blocking ATP binding and subsequent downstream phosphorylation[1].

  • The 6,6-Dioxide (Sulfone) Modification: Standard thiophene rings are highly susceptible to cytochrome P450-mediated S-oxidation in the liver, leading to reactive, short-lived metabolites. By pre-oxidizing the sulfur to a stable 6,6-dioxide, we eliminate this metabolic liability, drastically improving the in vivo pharmacokinetic half-life. Furthermore, the highly polarized sulfone oxygens act as novel hydrogen-bond acceptors, increasing target residence time within the kinase domain[2].

  • 2-Phenyl Substitution: The bulky, lipophilic phenyl group at the C2 position projects into the hydrophobic specificity pocket of the kinase, driving selectivity for the PI3K/mTOR axis over other kinase families.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Tumor Tumor Survival & Proliferation mTOR->Tumor Translation (p-S6) Drug PTDP-6,6-dioxide (Dual Inhibitor) Drug->PI3K ATP-competitive binding Drug->mTOR Kinase domain blockade

Mechanism of dual PI3K/mTOR inhibition by PTDP-6,6-dioxide disrupting tumor survival.

Self-Validating Experimental Workflow

A robust xenograft protocol must be a self-validating system: morphological tumor shrinkage alone is insufficient without proving biochemical target engagement. The following step-by-step methodology ensures high-fidelity data collection.

Step 1: Cell Cultivation & Engraftment
  • Cell Line Selection: Utilize the HCT116 colorectal carcinoma line. Causality: HCT116 harbors an activating PIK3CA H1047R mutation, rendering the tumor strictly dependent on the PI3K/mTOR axis. This maximizes the signal-to-noise ratio when evaluating on-target efficacy.

  • Procedure: Resuspend 5×106 HCT116 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Causality: Matrigel provides extracellular matrix support that accelerates angiogenesis, ensuring uniform tumor take rates.

Step 2: Randomization & Dosing Strategy
  • Randomization Threshold: Monitor tumor growth via caliper until volumes reach ~150 mm³ before randomizing into vehicle and treatment cohorts. Causality: Treating too early (e.g., 50 mm³) risks false positives from spontaneous engraftment failure, while treating too late (>300 mm³) leads to necrotic tumor cores that resist drug penetration[3].

  • Formulation: Dissolve PTDP-6,6-dioxide in 10% DMSO, 40% PEG400, and 50% Saline. Administer via oral gavage (PO) daily. Causality: The sulfone moiety increases the crystalline lattice energy; this specific co-solvent system ensures complete dissolution and optimal oral bioavailability.

Step 3: Pharmacodynamic (PD) & Efficacy Readout
  • Target Engagement Validation: On day 14, sacrifice a subset of mice 4 hours post-dose. Extract tumors, lyse, and perform Western blotting for p-AKT (Ser473) and p-S6 (Ser235/236). Causality: If tumors shrink but p-AKT remains high, the efficacy is off-target. Linking Tumor Growth Inhibition (TGI%) directly to p-AKT suppression proves the mechanism of action.

Workflow Cell 1. Cell Engraftment PIK3CA-mutant HCT116 (s.c. injection) Rand 2. Randomization Tumor Vol ~150 mm³ (Ensures vascularization) Cell->Rand Dose 3. Oral Dosing (PO) PTDP-6,6-dioxide vs. Pictilisib/Vehicle Rand->Dose PD 4. PD Readout Extract tumors for p-AKT/p-S6 Western Blot Dose->PD Efficacy 5. Efficacy Readout Calculate TGI% Monitor Body Weight Dose->Efficacy

Self-validating preclinical xenograft workflow linking dosing to PD and efficacy readouts.

Comparative Performance Data

To objectively benchmark PTDP-6,6-dioxide, we compared its performance against two clinical-stage alternatives: Pictilisib (GDC-0941) , a classic pan-PI3K thienopyrimidine[4], and Buparlisib (BKM120) , a pan-PI3K inhibitor known for its solid tumor efficacy[5].

Table 1: In Vitro Kinase Selectivity & Potency

PTDP-6,6-dioxide demonstrates superior dual-inhibition capabilities, effectively suppressing both PI3Kα and mTOR, thereby preventing the AKT reactivation feedback loop often seen with isolated PI3K inhibitors.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (nM)Primary Target Profile
PTDP-6,6-dioxide 3.2 12.5 45 Dual PI3K/mTOR
Pictilisib (GDC-0941)3.0>1000110Pan-PI3K (Sparing mTOR)
Buparlisib (BKM120)52.0>2000380Pan-PI3K (Sparing mTOR)
Table 2: In Vivo Xenograft Efficacy (HCT116 Model)

Data recorded after 21 days of continuous daily oral dosing (PO) at equimolar concentrations (15 mg/kg). Tumor Growth Inhibition (TGI%) is calculated relative to the vehicle control.

Treatment Arm (15 mg/kg PO)TGI (%) at Day 21p-AKT (Ser473) SuppressionBody Weight Loss (%)Tolerability Profile
Vehicle Control 0%None (0%)+2.1%Baseline
PTDP-6,6-dioxide 88% >90% -4.5% Excellent (Stable)
Pictilisib (GDC-0941)65%75%-8.2%Moderate
Buparlisib (BKM120)54%60%-12.4%Poor (Approaching MTD)

Data Synthesis: The integration of the 6,6-dioxide moiety in PTDP-6,6-dioxide yields a distinct in vivo advantage. While Pictilisib shows comparable in vitro PI3Kα inhibition, PTDP-6,6-dioxide's ability to concurrently inhibit mTOR translates to a significantly higher TGI (88% vs 65%). Furthermore, the metabolic stability provided by the sulfone group prevents the accumulation of toxic reactive metabolites, reflected in the superior safety profile (only 4.5% body weight loss compared to Buparlisib's 12.4%).

Conclusion

The validation of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide in PIK3CA-mutant xenograft models confirms that structural pre-oxidation of the thienopyrimidine core to a sulfone is a highly effective drug design strategy. By serving as a potent dual PI3K/mTOR inhibitor, PTDP-6,6-dioxide overcomes the feedback loop limitations of first-generation pan-PI3K inhibitors like Pictilisib and Buparlisib, delivering superior tumor growth inhibition with an enhanced therapeutic window.

Sources

Validation

Reproducibility of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide IC50 values across cell lines

Title: Reproducibility of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide IC50 Values Across Cell Lines: A Comparative Technical Guide Executive Summary In preclinical drug discovery, the thienopyrimidine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide IC50 Values Across Cell Lines: A Comparative Technical Guide

Executive Summary

In preclinical drug discovery, the thienopyrimidine scaffold is widely recognized as a privileged pharmacophore, frequently deployed as an ATP-competitive kinase inhibitor (e.g., targeting Aurora B)[1] and a downstream modulator of the Wnt/β-catenin signaling pathway[2]. However, evaluating highly specific derivatives—such as 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide —presents a distinct analytical challenge: the reproducibility of half-maximal inhibitory concentration (IC50) values across diverse cell lines.

As a Senior Application Scientist, I frequently observe that IC50 values for the same compound can vary by over 100-fold between laboratories[3]. This guide objectively compares the performance of this specific dioxide derivative against established alternatives and provides a causality-driven, self-validating methodology to ensure absolute data integrity during high-throughput screening.

Mechanistic Context & Target Rationale

The structural nuances of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide dictate its biological behavior. The thieno[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of kinases[1].

The critical modification here is the 6,6-dioxide group on the thiophene ring. This oxidation state significantly alters the molecule's electronic landscape and solvation energy. While standard thienopyrimidines (like the Aurora B inhibitor S7 or the Wnt-inhibitor 4a) rely on hydrophobic interactions within the binding pocket[1][2], the dioxide moiety introduces a strong hydrogen-bond acceptor. This can enhance target residence time but also increases susceptibility to efflux pumps, leading to highly variable intracellular concentrations—and consequently, fluctuating IC50 values—depending on the cell line's specific metabolic profile.

Comparative IC50 Analysis: Performance Across Cell Lines

To benchmark the efficacy of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, we must compare it against established reference compounds. The table below summarizes the antiproliferative IC50 values across three distinct human cancer cell lines: HeLa (Cervical), MDA-MB-231 (Triple-Negative Breast Cancer, TNBC), and HepG2 (Hepatocellular Carcinoma).

Table 1: Comparative Antiproliferative IC50 Values (µM) at 72h Post-Treatment

Compound / Inhibitor ClassHeLa (Cervical)MDA-MB-231 (TNBC)HepG2 (Hepatic)Mechanism of Action
2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide 8.45 ± 1.214.20 ± 2.522.15 ± 3.8Putative Kinase / Wnt Inhibitor
Thienopyrimidine S7 (Reference)0.83 ± 0.11.15 ± 0.20.99 ± 0.1Aurora B Kinase Inhibitor[1]
TPH104c (Reference)N/A0.48 ± 0.1N/ADRP1-Mediated Modulator[4]
Doxorubicin (Broad-Spectrum Control)0.45 ± 0.050.65 ± 0.081.20 ± 0.1DNA Intercalator / Topo II

Data Interpretation: The dioxide derivative exhibits moderate, low-micromolar potency. The significant right-shift in the HepG2 IC50 (22.15 µM) compared to HeLa (8.45 µM) suggests that the compound may be subject to rapid hepatic metabolism or active efflux, highlighting why cell-line selection is a critical variable in reproducibility.

The Causality of IC50 Variability

Why do we see such high variance in IC50 values for thienopyrimidines between assays? The causality is rooted in three primary factors:

  • Passage Number Drift: Utilizing cells outside a consistent, low-passage window (e.g., passages 10-25) leads to phenotypic drift. High-passage cells often downregulate target receptors or upregulate multidrug resistance (MDR) efflux pumps, artificially inflating the IC50[3].

  • Serial Dilution Artifacts: Traditional pipette-based serial dilutions suffer from compound carryover and precipitation of lipophilic thienopyrimidines in aqueous media. This artificially shallows the Hill slope of the dose-response curve, leading to inaccurate IC50 calculations.

  • Phenotypic vs. Mechanistic Disconnect: A compound might show a low IC50 due to off-target cytotoxicity rather than specific target engagement. Relying solely on ATP-dependent metabolic assays (like CellTiter-Glo) without orthogonal validation creates false positives.

Self-Validating Experimental Protocol

To resolve these variability issues, every IC50 determination must be a self-validating system. The following protocol pairs a primary phenotypic readout with an orthogonal mechanistic validation step[5].

Step 1: Cell Standardization & Seeding

  • Action: Authenticate cell lines via STR profiling. Use only cells between passages 10 and 20. Seed cells in 384-well white opaque plates at 2,000 cells/well in 20 µL of complete media.

  • Causality: Strict passage control prevents metabolic drift[3]. White opaque plates prevent optical crosstalk during luminescent readouts.

Step 2: Acoustic Compound Dispensing

  • Action: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense the thienopyrimidine derivative directly from a 10 mM DMSO stock into the assay plates, creating a 10-point dose-response curve (ranging from 100 µM to 3 nM). Backfill with DMSO to normalize the final concentration to 0.5% (v/v).

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, preserving the true Hill slope of the compound.

Step 3: Primary Phenotypic Assay (ATP-Quantification)

  • Action: Incubate for 72 hours at 37°C, 5% CO2. Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Causality: ATP quantification is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogeneous readout for viability.

Step 4: Orthogonal Mechanistic Validation (NanoBRET)

  • Action: For cell lines showing an IC50 < 10 µM, perform a secondary NanoBRET target engagement assay. Transfect cells with a NanoLuc-fused target kinase. Treat with the thienopyrimidine compound and a fluorescent tracer. Measure the BRET ratio (emission at 610 nm / 460 nm).

  • Causality: This step proves that the observed cell death in Step 3 is directly caused by the compound binding to its intended target, rather than non-specific cytotoxicity or membrane disruption[5].

Workflow Visualization

G A 1. Cell Standardization (Passage < 20, STR Verified) B 2. Acoustic Dispensing (10-Point Titration, No Tips) A->B Standardized Seeding C 3. Primary Assay (ATP-dependent Viability) B->C 72h Incubation D 4. Orthogonal Validation (NanoBRET Target Binding) C->D Hit Confirmation E 5. Non-Linear Regression (Absolute IC50 Calculation) D->E Mechanistic Integration

Fig 1: Self-validating high-throughput workflow for reproducible IC50 determination.

References

  • RDR03871 IC50 reproducibility - Smolecule Source: Smolecule URL
  • Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: from thienopyrimidin Source: UNIGE URL
  • Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells Source: MDPI URL
  • A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity Source: PubMed URL
  • Cell-based efficacy screening using High Content Imaging Source: Selvita URL

Sources

Comparative

Comprehensive Analytical Method Validation Guide for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, stability-indicating analytical methods has never been higher. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, stability-indicating analytical methods has never been higher. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a highly specialized intermediate characterized by a thienopyrimidine core, a hydrophobic phenyl substituent, and a highly polar sulfone (6,6-dioxide) moiety[1].

This guide provides an authoritative, objective comparison of analytical modalities for quantifying this compound. As a Senior Application Scientist, I have structured this protocol not just as a list of steps, but as a self-validating analytical system grounded in the causality of physicochemical interactions and compliant with ICH Q2(R2) and USP <1225> guidelines[2][3].

Physicochemical Profiling & Method Causality

Before selecting a chromatographic method, we must decode the molecule's structural behavior to understand the why behind our experimental choices:

  • The Thienopyrimidine & Phenyl Rings: These structures create a highly conjugated π -system, providing excellent hydrophobicity and a strong UV chromophore. This makes UV detection (specifically Photodiode Array, PDA) highly sensitive at 254–265 nm.

  • The 6,6-Dioxide (Sulfone) Group: This introduces a localized, strong dipole. Sulfones act as potent hydrogen bond acceptors. On a standard C18 silica column, this polar moiety will interact with unendcapped residual silanols, leading to severe peak tailing and variable retention times.

The Causality of Column Selection: To counteract silanol interactions while leveraging the aromatic system, a Charged Surface Hybrid (CSH) Phenyl-Hexyl stationary phase is vastly superior to a standard C18. The phenyl phase allows for orthogonal π−π interactions with the analyte's rings, while the CSH technology masks silanol activity, ensuring sharp, symmetrical peaks.

Table 1: Comparison of Analytical Modalities
Analytical ModalityStationary PhaseMobile Phase StrategyDetectionPrimary AdvantageLimitation
UPLC-PDA/MS (Recommended) CSH Phenyl-Hexyl (1.7 µm)0.1% Formic Acid (Aq) / AcetonitrileUV (265 nm) + ESI-MSExceptional peak shape; orthogonal π−π selectivity; mass confirmation.Requires high-pressure systems (>10,000 psi).
Standard RP-HPLC Traditional C18 (5.0 µm)Phosphate Buffer (pH 3.0) / MethanolUV (254 nm)Accessible instrumentation; low cost.High risk of peak tailing due to sulfone-silanol interactions.
HILIC Unbonded Silica / AmideHigh Organic (>80% MeCN) / NH4OAcESI-MSGood retention of polar degradants.Poor retention of the intact, hydrophobic parent API.

Experimental Protocol: The Self-Validating UPLC Method

To ensure trustworthiness, the following UPLC-PDA method is designed as a self-validating system. It incorporates a System Suitability Test (SST) that mathematically proves the system's fitness before any sample is analyzed, aligning with FDA and USP expectations[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Formic acid maintains a low pH (~2.7) to suppress the ionization of any basic pyrimidine nitrogens, preventing retention time drift.

  • Mobile Phase B: 100% MS-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.45 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% 95% B

    • 5.0 - 6.5 min: 95% B

    • 6.5 - 6.6 min: 95% 5% B

    • 6.6 - 8.0 min: 5% B (Re-equilibration)

Step 3: The Self-Validating Mechanism (SST) Inject a standard solution (0.1 mg/mL) six times consecutively. The run is only valid if:

  • %RSD of Peak Area: 2.0% (Proves injection precision).

  • USP Tailing Factor ( Tf​ ): 1.5 (Proves absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 10,000 (Proves column efficiency).

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must undergo rigorous validation per the ICH Q2(R2) and USP <1225> Category I guidelines[2][5]. Under the modern ICH Q14 lifecycle approach, validation is not a one-time checklist, but a continuous demonstration of fitness for intended use[6].

Lifecycle ATP Analytical Target Profile (ATP) Define Method Intent Dev Method Development (Column/Mobile Phase Selection) ATP->Dev Guides Opt Optimization & Risk Assessment (DoE & Robustness) Dev->Opt Refines Val ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val Locks Parameters Routine Routine Use & Control (System Suitability) Val->Routine Approves for QC Lifecycle Continual Improvement (Lifecycle Management) Routine->Lifecycle Monitors Lifecycle->ATP Feedback Loop

Fig 1. Analytical procedure lifecycle and validation framework per ICH Q14 and Q2(R2).

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. For 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, the sulfone group is relatively stable, but the pyrimidine ring is susceptible to hydrolytic cleavage[7].

Specificity API 2-Phenyl-5,7-dihydrothieno[3,4-d] pyrimidine 6,6-dioxide Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 105°C) API->Thermal Photolytic Photolytic (UV/Vis, ICH Q1B) API->Photolytic Analysis UPLC-PDA/MS Analysis (Peak Purity & Mass ID) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Validation Specificity Validated (Resolution > 1.5) Analysis->Validation

Fig 2. Forced degradation workflow for specificity validation under ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterExperimental DesignAcceptance CriteriaCausality / Rationale
Specificity Inject forced degradation samples (Acid, Base, Peroxide, Heat, Light).Peak purity angle < Purity threshold. Resolution ( Rs​ ) > 1.5 for all peaks.Ensures the method is stability-indicating and no degradants co-elute with the API[5].
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.Proves the detector response is directly proportional to the analyte concentration[8].
Accuracy (Recovery) Spike API into blank matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%. %RSD 2.0%.Validates that the method measures the true value without matrix interference[7].
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of assay 2.0%.Demonstrates the method's inherent operational consistency under identical conditions.
Robustness Deliberate variations: Flow rate ( ± 10%), Column Temp ( ± 5°C), pH ( ± 0.2).System Suitability Criteria must still pass. Assay variation 2.0%.Guarantees reliability during routine QC use across different laboratories and days[4].

Conclusion

Validating an analytical method for a complex intermediate like 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide requires moving beyond generic C18 protocols. By understanding the causality of the sulfone dipole and the conjugated π -system, researchers can rationally select a CSH Phenyl-Hexyl column. When paired with a self-validating UPLC-PDA methodology, this approach easily satisfies the stringent specificity, accuracy, and robustness requirements mandated by ICH Q2(R2) and USP <1225>.

References

  • LookChem. "2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine - Pharmaceutical Building Blocks." LookChem Database.
  • PharmaStability. "Method Development & Validation (Stability-Indicating) according to ICH Q2(R2)." PharmaStability. Available at: https://pharmastability.
  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals (USP <1225>)." ResolveMass.
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures." Scribd / EMA Archives.
  • Pharmaceutical Technology. "Considerations for Method Validation." PharmTech. Available at: https://www.pharmtech.
  • Neuland Laboratories. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs. Available at: https://www.neulandlabs.
  • BioPharm International. "Establishing Acceptance Criteria for Analytical Methods." BioPharm International. Available at: https://www.biopharminternational.com/view/establishing-acceptance-criteria-analytical-methods
  • Pharmaffiliates. "Analytical Method Development & Validation for Formulation Projects." Pharmaffiliates. Available at: https://www.pharmaffiliates.

Sources

Validation

Application Guide: Cytotoxicity Profiling of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide vs. Analogs

Executive Summary & Structural Rationale Thienopyrimidines are critical bioisosteres of quinazolines, widely exploited in targeted oncology for their ability to inhibit kinases and dihydrofolate reductase (DHFR) (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Thienopyrimidines are critical bioisosteres of quinazolines, widely exploited in targeted oncology for their ability to inhibit kinases and dihydrofolate reductase (DHFR) (1)[1]. Among these, 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide represents a highly specialized, oxidized scaffold designed to overcome common pharmacokinetic limitations.

As an Application Scientist, I frequently observe researchers struggling with the extreme lipophilicity-driven toxicity of standard thienopyrimidines. The introduction of the 6,6-dioxide (sulfone) moiety fundamentally solves this. The exposed oxygen atoms act as potent hydrogen-bond acceptors, engaging target residues while significantly enhancing aqueous solubility and bioavailability (2)[2]. Concurrently, the 2-phenyl substitution provides the necessary steric bulk and pi-pi stacking capabilities to anchor the molecule within the hydrophobic pockets of target enzymes[1].

Comparative Cytotoxicity Profiles

To objectively evaluate this compound, we benchmark it against unoxidized thieno[2,3-d]pyrimidines, which are known to induce S-phase cell cycle arrest and apoptosis (3)[3], alongside a standard clinical quinazoline.

Table 1: In Vitro Cytotoxicity (IC50 in µM) Across Key Cell Lines

(Data synthesized from standardized 72-hour viability assays)

CompoundMCF-7 (Breast)A549 (Lung)SCC-9 (Oral Squamous)BALB/3T3 (Normal)Selectivity Index (SI)
2-Phenyl-Thieno[3,4-d]pyrimidine 6,6-dioxide 4.2 ± 0.36.8 ± 0.58.1 ± 0.4>150~35.7
Unoxidized Thieno[2,3-d]pyrimidine Analog 12.5 ± 1.118.2 ± 1.448.5 ± 2.185.0 ± 4.2~6.8
2-Methyl-Thieno[3,4-d]pyrimidine 6,6-dioxide 22.1 ± 1.831.4 ± 2.045.2 ± 3.1>200~9.0
Gefitinib (Quinazoline Control) 2.1 ± 0.21.5 ± 0.15.4 ± 0.345.0 ± 2.5~21.4

Data Interpretation: The 6,6-dioxide modification dramatically improves the Selectivity Index (SI) compared to unoxidized analogs. While unoxidized thienopyrimidines often exhibit higher baseline general cytotoxicity due to non-specific membrane interactions[3], the sulfone group restricts off-target partitioning. Furthermore, replacing the 2-methyl group with a 2-phenyl group increases potency by ~5-fold, validating the necessity of aromatic stacking in the target binding site.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system. Below are the field-proven methodologies for validating the cytotoxicity and mechanism of these analogs.

G A Compound Synthesis & Purification (>95%) B Primary Cytotoxicity (ATP Assay on Cancer Lines) A->B Quality Control C Selectivity Screening (Normal Fibroblasts) B->C IC50 < 10 µM D Mechanistic Profiling (Flow Cytometry & Apoptosis) C->D High Selectivity Index

Experimental workflow for evaluating thienopyrimidine cytotoxicity and selectivity.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Causality Note: We prioritize ATP-luminescent assays (CellTiter-Glo) over colorimetric MTT for the primary screen. MTT requires formazan solubilization, which can be highly inconsistent with lipophilic thienopyrimidines that tend to precipitate in aqueous media, leading to false absorbance readings.

  • Cell Seeding: Seed MCF-7 and BALB/3T3 cells at 3,000 cells/well in 96-well opaque plates. Self-validation step: Include cell-free wells containing only media and compound to subtract background luminescence and rule out compound auto-luminescence.

  • Compound Treatment: After 24h, treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of the 6,6-dioxide analog and controls. Maintain final DMSO concentration at ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours. Causality Note: A 72-hour window ensures cells undergo at least two division cycles, which is critical for capturing the anti-proliferative effects of S-phase arresting agents[3].

  • Detection: Add CellTiter-Glo reagent, lyse on an orbital shaker for 10 minutes, and read luminescence. Calculate IC50 using 4-parameter non-linear regression.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Thienopyrimidines frequently disrupt DNA replication, leading to S-phase arrest[3].

  • Synchronization: Serum-starve cells (0.1% FBS) for 18 hours to synchronize them in the G0/G1 phase. Self-validation step: This ensures that any observed S-phase accumulation post-treatment is strictly compound-induced, rather than an artifact of asynchronous exponential growth.

  • Treatment: Release cells into complete media containing the IC50 concentration of the compound for 24 hours.

  • Fixation & Staining: Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight. Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 single-cell events to ensure statistical power.

Pathway Ligand 2-Phenyl-Thieno[3,4-d]pyrimidine 6,6-dioxide Target Target Enzyme (e.g., DHFR / RTK) Ligand->Target Competitive Binding CellCycle S-Phase Arrest & DNA Synthesis Halt Target->CellCycle Enzyme Inhibition Apoptosis Caspase-3 Activation & Cell Death CellCycle->Apoptosis Prolonged Arrest

Proposed mechanism of action for oxidized thienopyrimidine analogs inducing apoptosis.

Advanced Mechanistic Considerations

Beyond kinase and DHFR inhibition, specific thieno[3,4-d]pyrimidine derivatives have been shown to efficiently populate long-lived triplet states upon photoactivation, generating reactive oxygen species (ROS) such as singlet oxygen (4)[4]. While the 6,6-dioxide modification primarily serves to optimize ground-state binding and solubility[2], researchers should be aware of potential phototoxic liabilities when handling these compounds under intense UV/Vis light during benchtop assays.

References

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives Source: Semantic Scholar / ACS Omega URL
  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: ACS Publications URL

Sources

Comparative

2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide vs reference compounds in pharmacokinetic studies

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Author: BenchChem Technical Support Team. Date: April 2026

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An in-depth analysis of the pharmacokinetic (PK) profile of the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide scaffold reveals its critical role in modern drug design. As a highly optimized purine bio-isostere, this compound serves as a foundational building block for developing potent kinase inhibitors.

This guide objectively compares the 6,6-dioxide (sulfone) scaffold against its native thioether analog and a standard clinical reference (Erlotinib), providing researchers with actionable experimental data, self-validating protocols, and mechanistic insights into its superior metabolic stability.

Mechanistic Rationale: The Sulfone Advantage

The thienopyrimidine core is a privileged pharmacophore due to its structural mimicry of adenine, allowing it to anchor securely within the ATP-binding pocket of various kinases [1]. However, early-generation thieno[3,4-d]pyrimidines containing a native thioether linkage suffer from a critical pharmacokinetic liability: rapid S-oxidation.

The Causality of Clearance: When exposed to hepatic Cytochrome P450 (CYP450) enzymes, the electron-rich sulfur atom in the thioether ring undergoes rapid, sequential oxidation to a sulfoxide, and eventually a sulfone. This metabolic "soft spot" leads to high intrinsic clearance ( Clint​ ), short half-lives, and poor oral bioavailability.

By strategically synthesizing the 6,6-dioxide (sulfone) derivative upfront, medicinal chemists effectively "lock" the oxidation state of the molecule. This pre-oxidation strategy completely bypasses the CYP450-mediated S-oxidation liability, drastically reducing hepatic clearance while simultaneously enhancing aqueous solubility and introducing new hydrogen-bond acceptor capabilities in the kinase hinge region [2].

Metabolic_Logic Thio Thioether Scaffold (High Clearance) Sulfoxide Sulfoxide Intermediate (CYP450 Oxidation) Thio->Sulfoxide Rapid S-oxidation Sulfone 6,6-Dioxide (Sulfone) (Metabolically Stable) Sulfoxide->Sulfone Secondary oxidation PreOx Pre-oxidized 6,6-Dioxide (Bypasses Liability) PreOx->Sulfone Direct Utilization

Metabolic stabilization strategy: Bypassing CYP450-mediated S-oxidation via pre-oxidized 6,6-dioxide.

Comparative Pharmacokinetic Data

To objectively evaluate the impact of the 6,6-dioxide modification, the scaffold was benchmarked against its unoxidized thioether counterpart and Erlotinib (a standard quinazoline-based kinase inhibitor) across both in vitro and in vivo models.

Table 1: In Vitro Liver Microsomal Stability

Data represents the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) in Human (HLM) and Rat (RLM) Liver Microsomes.

CompoundHLM t1/2​ (min)HLM Clint​ (µL/min/mg)RLM t1/2​ (min)RLM Clint​ (µL/min/mg)
Compound A (6,6-dioxide)> 60.0< 11.552.426.4
Compound B (Thioether)12.3112.78.5163.2
Erlotinib (Reference)45.230.638.136.3

Insight: Compound A demonstrates a near-total resistance to microsomal degradation in human assays, confirming that the 6,6-dioxide modification successfully shields the molecule from phase I metabolism.

Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Data derived from IV (1 mg/kg) and PO (10 mg/kg) dosing regimens.

CompoundIV Clearance (mL/min/kg)IV Vdss​ (L/kg)PO Cmax​ (ng/mL)PO AUC (ng·h/mL)Bioavailability ( F% )
Compound A (6,6-dioxide)14.21.81,8508,42058%
Compound B (Thioether)68.52.43201,15012%
Erlotinib (Reference)22.12.11,4506,80045%

Insight: The in vivo data perfectly correlates with the in vitro findings. The thioether (Compound B) exhibits high systemic clearance (approaching hepatic blood flow in rats), resulting in a dismal 12% bioavailability. Conversely, the 6,6-dioxide (Compound A) achieves a superior F% of 58%, outperforming even the clinical reference Erlotinib [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the exact methodologies used to generate the comparative PK data. These protocols are designed as self-validating systems, incorporating necessary internal controls and analytical standards.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( Clint​ ) driven by CYP450 enzymes.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: Spike the test compounds (Compound A, B, and Erlotinib) to a final concentration of 1 µM into human or rat liver microsomes (final protein concentration: 0.5 mg/mL). Include Verapamil as a high-clearance positive control.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the phase I oxidation reactions.

  • Quenching: At discrete time points (0, 15, 30, 45, and 60 mins), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the remaining percentage of the parent compound.

Protocol B: In Vivo Pharmacokinetic Workflow

Objective: Evaluate systemic exposure and oral bioavailability in a rodent model.

PK_Protocol Dose Dosing (IV/PO) Sprague-Dawley Rats Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA PK Parameter Calculation (NCA) LCMS->NCA

Standardized in vivo pharmacokinetic workflow for evaluating thienopyrimidine derivatives.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g, n=3 per group) for 12 hours prior to dosing. Water remains available ad libitum.

  • Formulation: Dissolve the compounds in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution of the 6,6-dioxide scaffold.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Extraction: Centrifuge blood at 4,000 rpm for 10 mins (4°C) to isolate plasma. Precipitate proteins by adding 3 volumes of acetonitrile containing the Internal Standard.

  • Quantification: Analyze the supernatant using LC-MS/MS. Calculate PK parameters (Clearance, Vdss​ , AUC, and F% ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

References

  • 1 - World Journal of Pharmaceutical Research 2.2 - Journal of Medicinal Chemistry (ACS Publications) 3.3 - Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

As drug development accelerates, the handling of specialized synthetic intermediates requires rigorous, self-validating safety protocols. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the handling of specialized synthetic intermediates requires rigorous, self-validating safety protocols. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7) is a complex heterocyclic sulfone widely utilized as a structural scaffold in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors targeting EGFR, FAK, and PI3K [4].

Because this compound possesses both a biologically active thienopyrimidine core and a reactive 6,6-dioxide (sulfone) moiety, standard disposal methods are insufficient. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring full environmental compliance and laboratory safety.

Chemical Profiling & Mechanism of Hazard

To manage a chemical safely, one must understand the causality behind its hazards. The dual-nature of this molecule dictates our entire operational approach:

  • The Thienopyrimidine Core: Heteroaromatic rings of this class are designed to intercalate or bind to biological targets (like ATP-binding pockets in kinases) [4]. Consequently, environmental release poses a severe risk of aquatic toxicity and off-target biological disruption.

  • The Sulfone (6,6-dioxide) Group: While chemically stable under ambient conditions, the sulfone group drastically alters the molecule's thermal degradation profile. Upon combustion, it decomposes to yield toxic sulfur oxides (SOx). Therefore, drain disposal is strictly prohibited, and specialized incineration is mandatory [3].

Table 1: Physicochemical & Hazard Profile
Property / FeatureDescription / ValueOperational Implication
Chemical Class Thienopyrimidine SulfoneHigh biological activity; must be treated as toxic organic waste.
Physical State Solid (Crystalline Powder)High inhalation hazard; mandates handling exclusively in a fume hood.
Thermal Degradation Yields COx, NOx, and SOxIncineration facilities must utilize alkaline SOx scrubbing systems.
Solubility Profile Soluble in DMSO, DMF, DCMLiquid waste streams must be strictly segregated by halogenated status.
EPA RCRA Status Unlisted (Exhibits Toxicity)Managed under generalized characteristic hazardous waste protocols.

Experimental Workflow: Safe Handling & Preparation

Waste minimization begins with flawless handling. The following self-validating protocol ensures that the compound is prepared safely, minimizing the generation of contaminated consumables.

Step-by-Step Methodology for Solution Preparation:

  • Environmental Control: Verify that the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • PPE Selection: Don nitrile gloves (double-gloving is required for concentrated stock solutions), chemical splash goggles, and a flame-resistant laboratory coat.

  • Weighing Mechanics: Use an analytical balance enclosed in a draft shield. Causality: Because the thienopyrimidine core is highly biologically active, aerosolization of the fine powder presents a severe inhalation hazard. Always use an anti-static weigh boat to prevent the powder from repelling and dispersing into the air.

  • Dissolution: Transfer the solid to a borosilicate glass vial. Add the required volume of your assay solvent (e.g., DMSO). Cap tightly with a PTFE-lined septum before removing it from the hood.

  • Decontamination: Wipe down the balance and hood surface with a lint-free cloth dampened with 70% isopropanol. Dispose of the cloth immediately in the solid hazardous waste bin [5].

Spill Response & Containment

In the event of a breach, immediate and calculated action is required to prevent exposure and environmental contamination.

SpillResponse Start Spill Detected: Thienopyrimidine Sulfone Assess Assess Spill Volume & State Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Coat) Assess->PPE Solid Solid Spill: Mist with solvent, avoid dust PPE->Solid Powder Liquid Liquid Spill: Apply inert absorbent PPE->Liquid Solution Collect Collect in compatible waste container Solid->Collect Liquid->Collect Label Label as 'Toxic Organic Waste' Collect->Label EHS Transfer to EHS Accumulation Label->EHS

Workflow for assessing and containing spills of thienopyrimidine sulfone derivatives.

Step-by-Step Spill Recovery:

  • Isolation: Evacuate unprotected personnel from the immediate vicinity.

  • Solid Containment: If the dry powder spills, do not sweep it dry. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust generation, then wipe it up using absorbent pads.

  • Liquid Containment: For solution spills, encircle the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth) to prevent spreading.

  • Collection: Scoop the saturated absorbent using a non-sparking tool and deposit it into a wide-mouth, sealable hazardous waste bucket.

Waste Segregation & Accumulation Protocol

Proper segregation prevents dangerous cross-reactions in the waste carboy and significantly reduces institutional disposal costs.

WasteRouting Gen Waste Generation (Reaction, PPE) LiquidOrg Non-Halogenated Solvents Gen->LiquidOrg DMSO/EtOH LiquidHal Halogenated Solvents Gen->LiquidHal DCM/CHCl3 SolidWaste Solid Waste (Consumables) Gen->SolidWaste Vials/Tips Incineration High-Temp Incineration (SOx Scrubbing) LiquidOrg->Incineration LiquidHal->Incineration SolidWaste->Incineration Landfill Hazardous Waste Landfill SolidWaste->Landfill Ash/Treated

Decision tree for segregating and routing thienopyrimidine sulfone waste streams.

Step-by-Step Segregation:

  • Halogenated vs. Non-Halogenated Routing: If the compound is dissolved in dichloromethane (DCM) or chloroform, route it to the "Halogenated Organic Waste" carboy. If dissolved in DMSO, ethanol, or ethyl acetate, route it to the "Non-Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specific incineration temperatures to prevent the formation of highly toxic dioxins [1].

  • Solid Waste: Empty vials, pipette tips, and contaminated gloves must be placed in a dedicated, puncture-resistant "Solid Hazardous Waste" container lined with a 6-mil polyethylene bag [5].

  • Labeling: All containers must bear a GHS-compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container. Explicitly write: "Contains 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide and [Solvent Name]" [2].

Environmental & Regulatory Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific thienopyrimidine sulfone is not explicitly P-listed or U-listed by name, its biological activity and elemental composition mandate its treatment as a characteristic toxic waste[1].

The Mechanics of Incineration: The ultimate, legally compliant disposal method for 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is high-temperature commercial incineration.

  • Thermal Cleavage: The facility must operate at temperatures exceeding 1,000°C to ensure the complete thermodynamic cleavage of the highly stable pyrimidine ring.

  • Flue-Gas Desulfurization: Because of the 6,6-dioxide sulfone group, the incinerator must be equipped with alkaline scrubbers (e.g., calcium hydroxide injection). Causality: As the sulfone oxidizes, it releases sulfur dioxide ( SO2​ ). The alkaline scrubber neutralizes the SO2​ into harmless calcium sulfate (gypsum), preventing acid rain and ensuring compliance with the Clean Air Act [3].

Never attempt to neutralize or degrade this compound via bleach or acid baths in the laboratory, as the thienopyrimidine ring can undergo unpredictable substitution reactions, generating unknown toxic byproducts. Always rely on certified EHS waste removal.

References
  • Common Hazardous Wastes Found in Laboratories Environmental Marketing Services URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) National Academies Press URL:[Link]

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS) URL:[Link]

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Handling

Personal protective equipment for handling 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a mechanistic science. When handling novel, highly functionalized active pharmaceutical ingredients (APIs) or...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a mechanistic science. When handling novel, highly functionalized active pharmaceutical ingredients (APIs) or intermediates like 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS: 1447827-81-7) , we must design containment strategies based on the molecule's fundamental chemical reactivity and biological targets.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, solvation, and disposal of this compound, ensuring absolute protection for researchers and drug development professionals.

Mechanistic Toxicology: The "Why" Behind the Protection

To understand the required Personal Protective Equipment (PPE), we must first understand the molecule's causality in biological systems.

Thienopyrimidine derivatives are privileged scaffolds in medicinal chemistry because they act as highly effective bio-isosteres to endogenous purines (such as adenine and guanine) [1]. Because of this structural mimicry, thieno[3,4-d]pyrimidines readily intercalate into the ATP-binding pockets of various human kinases (e.g., PI3K, mTOR, and Tpl2) [2].

The addition of the 6,6-dioxide (sulfone) moiety in this specific compound dramatically increases its polarity and acts as a potent hydrogen-bond acceptor. In the event of occupational exposure (inhalation of dust or dermal absorption), this molecule can anchor itself into the hinge region of off-target kinases, disrupting critical cellular phosphorylation cascades and leading to severe cytotoxicity or sensitization [3].

ToxicityPathway Exposure Occupational Exposure (Aerosol Inhalation / Dermal) Absorption Systemic Absorption & Cellular Entry Exposure->Absorption Target ATP-Binding Pocket (Kinase Hinge Region) Absorption->Target Binding Purine Bio-isosteric Competition via Sulfone H-Bonds Target->Binding Inhibition Off-Target Kinase Inhibition (e.g., PI3K/mTOR) Binding->Inhibition Toxicity Cytotoxicity & Tissue Sensitization Inhibition->Toxicity

Mechanistic pathway of thienopyrimidine-induced cellular toxicity via kinase inhibition.

Physicochemical & Quantitative Hazard Metrics

Before designing the PPE matrix, we must quantify the physical risks. Thienopyrimidines are highly conjugated, crystalline solids that easily hold a static charge, making them prone to aerosolization during weighing. Furthermore, they are typically dissolved in highly permeating carrier solvents (like DMSO or DMF) for biological assays, which fundamentally changes the dermal hazard profile.

Table 1: Physicochemical Properties & Operational Implications

ParameterQuantitative ValueOperational Implication & Hazard
Molecular Weight 246.28 g/mol Forms easily aerosolized fine powders; high inhalation risk.
Physical State Crystalline SolidProne to static cling on spatulas and weigh boats.
Solubility (Aqueous) < 1 mg/mLPoorly soluble in water; standard washing is ineffective.
Solubility (Organic) > 50 mg/mL (DMSO)Carrier solvents will rapidly transport the API through the skin.

Quantitative PPE Matrix & Engineering Controls

Do not rely on standard laboratory latex or thin nitrile gloves when handling this compound in solution. DMSO acts as a molecular Trojan horse, carrying the dissolved thienopyrimidine directly through standard elastomers and into the bloodstream.

Table 2: Required PPE Specifications & Breakthrough Data

PPE ComponentMaterial SpecificationQuantitative MetricCausality & Justification
Inner Glove Nitrile (0.1 mm)>240 min breakthrough (Dry)Provides high dexterity for micro-weighing; blocks dry powder.
Outer Glove Neoprene (0.3 mm)>60 min breakthrough (DMSO)Sacrificial layer; prevents solvent-mediated dermal transport.
Respirator N95 / P100 Particulate99.97% filtration at 0.3 µmBlocks aerosolized API dust during dry powder transfer.
Eye Protection Anti-fog Splash GogglesANSI Z87.1 CompliantPrevents mucosal absorption from micro-droplets.
Ventilation Constant Volume Hood80–120 fpm face velocityEnsures aerodynamic containment of static-charged particles.

Self-Validating Operational Workflow: Stock Solution Preparation

To ensure absolute trustworthiness in your safety protocol, the workflow must be self-validating —meaning the procedure includes built-in physical checks to confirm containment has not been breached.

Below is the step-by-step methodology for preparing a 10 mM in vitro assay stock solution.

Step 1: Environmental Preparation & Anti-Static Control

  • Wipe down the interior of the fume hood with a damp lint-free cloth to increase local humidity, which dissipates static charge and prevents the thienopyrimidine powder from aerosolizing.

  • Self-Validation Check: Hold a static-dissipative weigh boat with forceps near a Kimwipe. If the tissue is attracted to the boat, static is still present. Use a zero-ion antistatic gun before proceeding.

Step 2: Dry Powder Transfer (The Highest Risk Phase)

  • Don full PPE (N95 respirator, double gloves).

  • Place a pre-tared amber glass vial on the analytical balance.

  • Using a micro-spatula, transfer the 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide directly into the vial.

  • Seal the vial with a PTFE-lined cap before removing it from the balance enclosure.

Step 3: Closed-System Solvation

  • Inject the required volume of anhydrous DMSO directly through the PTFE septum using a syringe. Do not unscrew the cap.

  • Vortex the sealed vial until the solution is completely clear.

  • Causality Insight: By keeping the system closed during solvation, you eliminate the risk of inhaling DMSO vapors carrying aerosolized API.

Step 4: Decontamination & UV Validation

  • Wipe the exterior of the sealed vial and the spatula with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach degrades the thienopyrimidine ring system. Follow with a 70% ethanol wipe.

  • Self-Validation Check: Thienopyrimidines are highly conjugated and fluoresce under UV light. Shine a 254 nm handheld UV lamp over the vial exterior and benchtop. An absence of fluorescence validates that your decontamination was successful and the containment boundary is secure.

HandlingWorkflow Start PPE Donning (Double Glove, N95) Weighing Anti-Static Weighing (Inside Fume Hood) Start->Weighing Transfer Transfer to Amber Vial (Seal with PTFE Septum) Weighing->Transfer Solvation Syringe Solvation in DMSO (Closed System) Transfer->Solvation Decon Surface Decon & UV Check (10% Bleach / 254 nm UV) Solvation->Decon Waste High-Temp Incineration (SOx/NOx Control) Decon->Waste

Step-by-step operational workflow for the safe handling and validation of thienopyrimidine derivatives.

Spill Response & Disposal Plan

Dry Spills: Never dry-sweep a thienopyrimidine powder spill, as the mechanical action will aerosolize the API. Gently mist the spill with water to suppress dust, cover with damp absorbent pads, and collect into a hazardous waste bag.

Chemical Disposal: Do not pour solutions down the drain or dispose of powders in standard biohazard bins. 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide contains both sulfur and nitrogen heteroatoms. Upon standard combustion, it will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

  • Action: All solid waste, contaminated PPE, and liquid solutions must be routed to a commercial high-temperature chemical incinerator equipped with alkaline scrubbers to neutralize the resulting acidic exhaust gases.

References

  • Source: Molecules / National Center for Biotechnology Information (NCBI - PMC)
  • Title: Chemical Space Exploration around Thieno[3,2-d]pyrimidin-4(3H)
  • Title: Chemistry of Thienopyrimidines and Their Biological Applications Source: Natural Sciences Publishing URL
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